5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine
Descripción
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-8-10-6-4-2-1-3-5-7(6)11-8/h1-5H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUODTFOELDCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402391 | |
| Record name | 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14292-44-5 | |
| Record name | 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine from Cycloheptanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, cycloheptanone. The synthesis is primarily achieved through a two-step process involving the α-bromination of cycloheptanone followed by a cyclocondensation reaction with thiourea, a classic method known as the Hantzsch thiazole synthesis. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in the practical application of this synthetic route.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous pharmacologically active molecules. The 2-aminothiazole moiety, in particular, is a key structural feature in a wide range of therapeutic agents, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties. The fusion of the thiazole ring with a cycloheptane ring to form 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine (CAS 14292-44-5) creates a tricyclic system with significant potential for the development of novel drug candidates. This guide outlines a robust and adaptable synthetic strategy for the preparation of this compound from cycloheptanone.
Synthetic Pathway Overview
The synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine from cycloheptanone proceeds via a two-step sequence:
-
α-Bromination of Cycloheptanone: The first step involves the selective bromination of cycloheptanone at the α-position to yield 2-bromocycloheptanone. This reaction is typically carried out under acidic conditions to facilitate enolization, which is the reactive intermediate for halogenation.
-
Hantzsch Thiazole Synthesis: The resulting α-bromoketone is then reacted with thiourea. In this cyclocondensation reaction, the sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine atom, followed by an intramolecular condensation between one of the amino groups of thiourea and the ketone carbonyl, ultimately leading to the formation of the 2-aminothiazole ring.
It is also feasible to perform this synthesis as a one-pot reaction, where the α-bromination is immediately followed by the addition of thiourea without the isolation of the 2-bromocycloheptanone intermediate.
Caption: Overall synthetic scheme for 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous 2-aminothiazoles from cyclic ketones.[1][2] Researchers should optimize these conditions for their specific laboratory settings.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| Cycloheptanone | C₇H₁₂O | 112.17 | ≥98% | Sigma-Aldrich |
| Bromine | Br₂ | 159.81 | ≥99.5% | Acros Organics |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | ≥99.7% | Fisher Scientific |
| Thiourea | CH₄N₂S | 76.12 | ≥99% | Alfa Aesar |
| Ethanol | C₂H₅OH | 46.07 | ≥99.5% | VWR Chemicals |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% | J.T. Baker |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | EMD Millipore |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Macron Fine Chemicals |
Step 1: Synthesis of 2-Bromocycloheptanone
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, dissolve cycloheptanone (11.22 g, 0.1 mol) in glacial acetic acid (50 mL).
-
Cool the solution to 10-15 °C in an ice-water bath.
-
Slowly add a solution of bromine (15.98 g, 0.1 mol) in glacial acetic acid (25 mL) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours. The disappearance of the bromine color indicates the completion of the reaction.
-
Pour the reaction mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 2-bromocycloheptanone as a pale yellow oil. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine
Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the crude 2-bromocycloheptanone (from the previous step, assuming 0.1 mol) in ethanol (100 mL).
-
Add thiourea (7.61 g, 0.1 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Concentrate the solvent under reduced pressure.
-
To the residue, add 100 mL of water and basify with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide to a pH of 8-9 to liberate the free amine.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent such as ethanol/water or isopropanol to obtain pure 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine.
Caption: Detailed experimental workflow for the synthesis of the target compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the final product. Note that the yield is an expected range based on similar syntheses and may vary depending on the optimization of the reaction conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Expected Yield (%) |
| Cycloheptanone | C₇H₁₂O | 112.17 | Colorless liquid | -29 | 179 | N/A |
| 5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine | C₈H₁₂N₂S | 168.26 | Off-white to yellow solid | Not reported | Not reported | 60-80 |
Characterization Data (Predicted)
The following are the expected spectroscopic data for the final product based on its structure. Actual data should be obtained for confirmation.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.85 (br s, 2H, -NH₂), 2.70-2.60 (m, 4H, -CH₂- adjacent to thiazole ring), 1.80-1.70 (m, 2H, -CH₂-), 1.65-1.55 (m, 4H, -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 165.0 (C-2, C=N), 148.0 (C-3a), 115.0 (C-8a), 32.5, 31.0, 28.0, 27.5, 26.0 (cycloheptane carbons).
-
Mass Spectrometry (ESI+): m/z 169.08 [M+H]⁺.
-
IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 2920, 2850 (C-H stretch), 1630 (C=N stretch), 1540 (N-H bend).
Safety Considerations
-
Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Acetic acid is corrosive. Avoid contact with skin and eyes.
-
Thiourea is a suspected carcinogen. Handle with care and avoid inhalation of dust.
-
The α-bromination reaction can be exothermic. Proper temperature control is crucial.
-
Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
The synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine from cycloheptanone is a well-established process rooted in the principles of the Hantzsch thiazole synthesis. This guide provides a detailed, practical framework for its preparation in a laboratory setting. The presented protocols, data, and visualizations are intended to assist researchers in the fields of organic synthesis and drug discovery in accessing this important heterocyclic building block. Further optimization of the reaction conditions may lead to improved yields and purity of the final product.
References
Characterization of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological significance of the heterocyclic compound 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine. While specific biological activity data for this compound is not extensively available in current literature, this document extrapolates potential areas of interest based on the well-documented pharmacological profile of the broader 2-aminothiazole class of molecules. This guide includes a proposed synthetic protocol, a summary of known physicochemical data, and highlights the general biological activities associated with the 2-aminothiazole scaffold, providing a foundational resource for researchers initiating studies on this compound.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] These activities include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The fusion of this versatile heterocycle with a cycloheptane ring to form 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine presents a unique chemical entity with potential for novel pharmacological applications. The seven-membered carbocyclic ring may impart distinct properties related to lipophilicity, conformational flexibility, and receptor interaction, differentiating it from its more commonly studied five- and six-membered ring analogues. This document aims to consolidate the available information on this compound and provide a framework for its further investigation.
Physicochemical Properties
The fundamental physicochemical properties of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine are summarized in the table below. These data are primarily sourced from commercial suppliers and chemical databases.
| Property | Value | Reference |
| CAS Number | 14292-44-5 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₂N₂S | --INVALID-LINK-- |
| Molecular Weight | 168.26 g/mol | --INVALID-LINK-- |
| Appearance | Not Specified | |
| Melting Point | Not Specified | |
| Boiling Point | Not Specified | |
| Solubility | Not Specified |
Synthesis and Experimental Protocols
A specific, peer-reviewed synthetic protocol for 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine has not been identified in the surveyed literature. However, the synthesis of the analogous and well-characterized compound, 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine, is commonly achieved through the Hantzsch thiazole synthesis.[4] This established method provides a strong basis for a proposed synthetic route to the title compound.
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The proposed synthesis involves the reaction of cycloheptanone with thiourea in the presence of an oxidizing agent, such as iodine. The reaction proceeds through the initial formation of an α-haloketone in situ, which then condenses with thiourea to form the thiazole ring.
Caption: Proposed Hantzsch synthesis of the target compound.
Proposed Experimental Protocol
This protocol is adapted from the synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.[4]
Materials:
-
Cycloheptanone
-
Thiourea
-
Iodine
-
Ethanol
-
Diethyl ether
-
Ammonium hydroxide (25% solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, combine thiourea and iodine in ethanol.
-
To this mixture, add cycloheptanone.
-
Reflux the reaction mixture for 24 hours at approximately 100°C.
-
After cooling to room temperature, dissolve the reaction mass in hot distilled water.
-
Extract the aqueous solution with diethyl ether to remove any unreacted cycloheptanone and iodine.
-
Basify the aqueous layer with a 25% ammonium hydroxide solution.
-
Extract the product into diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent such as n-hexane.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of the cycloheptane and aminothiazole moieties.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=N bonds.
Biological Activity and Potential Applications
While no specific biological studies on 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine have been reported, the extensive research on the 2-aminothiazole scaffold provides a strong indication of its potential pharmacological activities.
Caption: Known biological activities of the 2-aminothiazole core structure.
Antimicrobial Activity
2-Aminothiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[5][6] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The unique lipophilicity and steric profile of the cycloheptane ring in the title compound could influence its interaction with microbial targets, potentially leading to novel antimicrobial agents.
Anti-inflammatory Activity
Several 2-aminothiazole-containing compounds have demonstrated significant anti-inflammatory effects, often through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or by modulating cytokine production.[2][7] Further investigation is warranted to determine if 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine possesses similar activities.
Anticancer Activity
The 2-aminothiazole scaffold is present in several clinically used anticancer drugs, such as Dasatinib. These compounds often act as kinase inhibitors, interfering with signaling pathways that are crucial for cancer cell proliferation and survival.[7] The potential of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine as a novel anticancer agent remains an unexplored but promising area of research.
Central Nervous System (CNS) Activity
Derivatives of tetrahydro-fused heterocyclic systems have been reported to exhibit activity within the central nervous system.[8] The lipophilic nature of the cycloheptane ring may facilitate penetration of the blood-brain barrier, suggesting that derivatives of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine could be explored for their potential as neuroprotective or psychoactive agents.
Future Directions
The characterization of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine is still in its nascent stages. To fully elucidate its potential, the following areas of research are recommended:
Caption: A logical workflow for future research on the title compound.
Conclusion
5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine is a structurally interesting heterocyclic compound with significant, yet largely unexplored, potential in medicinal chemistry. Based on the well-established and diverse biological activities of the 2-aminothiazole scaffold, this compound represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a foundational platform of available data and proposed methodologies to facilitate and encourage further research into its synthesis, characterization, and pharmacological evaluation. The lack of specific biological data underscores the opportunity for novel discoveries in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of 2-aminothiazoles as novel inhibitors of PGE2 production in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central nervous system active 5-oxo-1,4,5,6,7,8-hexahydrocinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine
Introduction
5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine is a heterocyclic compound featuring a thiazole ring fused to a cycloheptane ring. This structural motif is of interest in medicinal chemistry due to the prevalence of the 2-aminothiazole core in a variety of biologically active molecules. This guide outlines a plausible synthetic route and the expected spectroscopic data (NMR, IR, MS) that would be crucial for the structural elucidation and confirmation of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine. These predictions are based on the analysis of structurally similar compounds and standard spectroscopic correlation tables.
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 7.0 | br s | 2H | -NH₂ |
| ~2.6 - 2.8 | t | 2H | C4-H₂ |
| ~2.4 - 2.6 | t | 2H | C8-H₂ |
| ~1.7 - 1.9 | m | 2H | C5-H₂ |
| ~1.5 - 1.7 | m | 2H | C7-H₂ |
| ~1.3 - 1.5 | m | 2H | C6-H₂ |
br s = broad singlet, t = triplet, m = multiplet
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C2 (-NH₂) |
| ~148 | C3a |
| ~110 | C8a |
| ~32 | C8 |
| ~30 | C6 |
| ~28 | C5 |
| ~27 | C7 |
| ~25 | C4 |
Table 3: Predicted FT-IR Data (Solid State, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (amine) |
| 3100 - 3000 | Medium | C-H stretching (aromatic-like thiazole proton, if present) |
| 2950 - 2850 | Strong | C-H stretching (aliphatic) |
| ~1630 | Strong | N-H bending (amine) |
| ~1550 | Medium | C=N stretching (thiazole ring) |
| ~1450 | Medium | C-H bending (aliphatic) |
| ~850 | Medium | C-S stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 168 | High | [M]⁺ (Molecular Ion) |
| 141 | Medium | [M - HCN]⁺ |
| 113 | Medium | [M - HCN - C₂H₄]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis and spectroscopic analysis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine.
Synthesis: Hantzsch Thiazole Synthesis
This synthesis is a well-established method for the preparation of 2-aminothiazoles from α-haloketones and thiourea.
Step 1: α-Bromination of Cycloheptanone
-
In a fume hood, dissolve cycloheptanone (1 equivalent) in a suitable solvent such as methanol or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add bromine (1 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the color of the bromine disappears.
-
Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromocycloheptanone.
Step 2: Cyclocondensation with Thiourea
-
Dissolve the crude 2-bromocycloheptanone (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and neutralize with a base (e.g., concentrated ammonia solution or saturated sodium bicarbonate) to precipitate the free amine.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine.
Spectroscopic Analysis
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of 0-12 ppm. The number of scans will depend on the sample concentration, but 16-64 scans are typically sufficient.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A spectral width of 0-200 ppm is appropriate. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio. A broadband proton-decoupled sequence is typically used.
3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be run first.
3.2.3 Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500) to detect the molecular ion and characteristic fragment ions.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between the analytical techniques employed.
Caption: Experimental workflow for the synthesis and characterization.
Caption: Logical relationships of spectroscopic techniques for structural elucidation.
An In-Depth Technical Guide to 2-Amino-4,5,6,7-tetrahydrocyclohepta[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-amino-4,5,6,7-tetrahydrocyclohepta[d]thiazole. Due to the limited availability of experimental data for this specific molecule, this document leverages data from structurally similar compounds, namely 2-aminothiazole and 2-amino-4,5,6,7-tetrahydrobenzothiazole, to infer its characteristics. This guide includes a proposed synthetic protocol, predicted physicochemical properties, and a discussion of the potential biological activities based on the well-documented pharmacology of the 2-aminothiazole scaffold. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound for drug discovery and development.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The fusion of a cycloalkane ring to the thiazole core, as in 2-amino-4,5,6,7-tetrahydrocyclohepta[d]thiazole, offers an intriguing modification that can modulate the compound's lipophilicity, conformational flexibility, and ultimately its biological activity and pharmacokinetic profile. This guide focuses on this specific, yet underexplored, derivative.
Chemical Structure and Nomenclature
-
Systematic Name: 2-amino-4,5,6,7-tetrahydrocyclohepta[d]thiazole
-
Molecular Formula: C₈H₁₂N₂S
-
Molecular Weight: 168.26 g/mol
-
Chemical Structure:
Physical and Chemical Properties
Table 1: Physical Properties of 2-Aminothiazole and a Structural Analog
| Property | 2-Aminothiazole | 2-Amino-4,5,6,7-tetrahydrobenzothiazole |
| Molecular Formula | C₃H₄N₂S | C₇H₁₀N₂S |
| Molecular Weight | 100.14 g/mol | 154.23 g/mol |
| Appearance | Light yellow crystals | Crystalline solid |
| Melting Point | 91-93 °C | 178-180 °C |
| Boiling Point | Decomposes | Not available |
| Solubility | Soluble in water, alcohol, and ether. | Not available |
Table 2: Chemical Properties and Identifiers of 2-Aminothiazole and a Structural Analog
| Property | 2-Aminothiazole | 2-Amino-4,5,6,7-tetrahydrobenzothiazole |
| CAS Number | 96-50-4 | 29596-58-7 |
| PubChem CID | 2155 | 90333 |
| pKa | 5.39 | Not available |
Experimental Protocols
Proposed Synthesis of 2-Amino-4,5,6,7-tetrahydrocyclohepta[d]thiazole
The most plausible synthetic route to 2-amino-4,5,6,7-tetrahydrocyclohepta[d]thiazole is an adaptation of the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea. In this case, 2-chlorocycloheptanone would serve as the α-haloketone precursor.
Reaction Scheme:
Step-by-Step Protocol:
-
α-Halogenation of Cycloheptanone: To a solution of cycloheptanone (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform, add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise at 0-5 °C. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The solvent is removed under reduced pressure to yield crude 2-chlorocycloheptanone, which can be used in the next step without further purification.
-
Thiazole Ring Formation: A mixture of crude 2-chlorocycloheptanone (1 equivalent) and thiourea (1.2 equivalents) in a polar solvent such as ethanol or isopropanol is heated at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is dissolved in water and neutralized with a base such as sodium bicarbonate or ammonium hydroxide. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
DOT Script for Synthesis Workflow:
Caption: Proposed workflow for the synthesis of 2-amino-4,5,6,7-tetrahydrocyclohepta[d]thiazole.
Analytical Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the primary amine (N-H stretching) and the C=N bond of the thiazole ring.
-
Melting Point Analysis: To determine the purity of the synthesized compound.
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for 2-amino-4,5,6,7-tetrahydrocyclohepta[d]thiazole, the broader class of 2-aminothiazole derivatives is known to interact with a variety of biological targets.[1][2]
General Biological Activities of 2-Aminothiazole Derivatives:
-
Anticancer: Many 2-aminothiazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases such as Aurora kinase, cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor (VEGFR).[2]
-
Anti-inflammatory: Some derivatives have shown significant anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
-
Antimicrobial: The 2-aminothiazole scaffold is a key component of several antibacterial and antifungal agents.
-
Neurological Disorders: Certain derivatives have been investigated for their potential in treating neurological conditions, acting on targets such as dopamine receptors.
DOT Script for General Biological Activities:
Caption: General biological activities associated with the 2-aminothiazole scaffold.
Exemplary Signaling Pathway: Kinase Inhibition in Cancer
To provide a concrete example for drug development professionals, the following diagram illustrates a simplified signaling pathway commonly targeted by 2-aminothiazole-based kinase inhibitors in cancer.
DOT Script for a Representative Signaling Pathway:
Caption: Simplified MAPK signaling pathway and potential inhibition by a 2-aminothiazole derivative.
Conclusion
2-Amino-4,5,6,7-tetrahydrocyclohepta[d]thiazole represents an unexplored molecule with significant potential for drug discovery, given the established importance of the 2-aminothiazole scaffold. While experimental data is currently lacking, this guide provides a solid starting point for its synthesis and characterization based on established chemical principles and data from closely related analogs. The diverse biological activities of the 2-aminothiazole class of compounds suggest that this novel derivative is a promising candidate for screening in various therapeutic areas, particularly in oncology and inflammatory diseases. Further research is warranted to synthesize this compound and evaluate its physicochemical and biological properties to unlock its full potential.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
Initial Biological Screening of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine: A Proposed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a proposed framework for the initial biological screening of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine. As of the latest literature review, specific biological activity data for this compound (CAS 14292-44-5) has not been publicly reported. The methodologies and potential activities described herein are extrapolated from studies on structurally analogous compounds, primarily 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine and other related heterocyclic cores.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The fused ring system of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine presents a unique three-dimensional structure that is of interest for exploring new chemical space in drug discovery. While this specific molecule remains uncharacterized biologically, its structural similarity to compounds with known anticancer and enzyme inhibitory effects suggests it is a promising candidate for initial biological screening. This guide outlines a proposed workflow for a preliminary biological evaluation, focusing on antiproliferative and kinase inhibitory activities, which are reported for the analogous six-membered ring structure, 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.[1]
Synthesis
A common route for the synthesis of 2-amino-tetrahydrobenzo[d]thiazoles is the Hantzsch thiazole synthesis, which can be adapted for the cycloheptanone precursor of the title compound.[2] The general reaction involves the condensation of a ketone with thiourea in the presence of an oxidizing agent like iodine.[2][3]
Proposed Synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine: A mixture of cycloheptanone, thiourea, and iodine in a suitable solvent (e.g., ethanol) would be refluxed. Following the reaction, the mixture would be cooled, and the product precipitated by the addition of a base, such as an aqueous solution of sodium hydroxide or ammonium hydroxide.[2] The crude product can then be purified by recrystallization or column chromatography.
Proposed Initial Biological Screening
Based on the activities of related compounds, a primary screening cascade for 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine should focus on antiproliferative and kinase inhibition assays.
Antiproliferative Activity Screening
Derivatives of the structurally similar 2-methyl-5,6,7,8-tetrahydroquinoline have demonstrated antiproliferative activity against various cancer cell lines.[4] Therefore, an initial assessment of cytotoxicity against a panel of human cancer cell lines is recommended.
Table 1: Hypothetical Antiproliferative Activity (IC₅₀) of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| A2780 | Ovarian Carcinoma | 15.2 |
| HT-29 | Colorectal Adenocarcinoma | 25.8 |
| HeLa | Cervical Carcinoma | 32.1 |
| MSTO-211H | Biphasic Mesothelioma | 18.9 |
| HMEC-1 | Non-cancer Endothelial | > 100 |
Kinase Inhibition Screening
The 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold has been successfully utilized to develop dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3 beta (GSK3β).[1] This suggests that the title compound may also exhibit inhibitory activity against protein kinases.
Table 2: Hypothetical Kinase Inhibitory Activity (% Inhibition at 10 µM)
| Kinase Target | % Inhibition at 10 µM |
| CK2 | 65% |
| GSK3β | 58% |
| CDK2 | 25% |
| SRC | 15% |
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A2780, HT-29, HeLa, MSTO-211H) and a non-cancer control line (HMEC-1) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium. The cells are treated with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (DMSO). The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
-
Reagents: Prepare a reaction buffer containing the kinase of interest (e.g., CK2, GSK3β), its specific substrate, and ATP.
-
Compound Preparation: The test compound is serially diluted in the reaction buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: After incubation, add a luciferin-luciferase-based reagent that measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Data Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-compound control.
Visualizations
Caption: Proposed experimental workflow for the synthesis and initial biological screening.
Caption: Simplified signaling pathway showing potential inhibition of GSK3β.
Conclusion
While experimental data for 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine is currently lacking, the information available for structurally related compounds provides a strong rationale for its investigation as a potential source of novel bioactive agents. The proposed screening cascade, focusing on antiproliferative and kinase inhibitory activities, represents a logical starting point for elucidating its biological profile. Positive results from these initial screens would warrant further investigation into its mechanism of action and potential for therapeutic development.
References
- 1. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[ d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, <i>in-vivo</i> anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Cyclohepta-Fused Thiazoles: A Technical Guide to Synthesis and Biological Significance
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can address unmet therapeutic needs is paramount. Among the myriad of heterocyclic compounds, thiazole derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[1][2] This technical guide delves into the burgeoning field of cyclohepta-fused thiazole derivatives, offering a comprehensive overview of their synthesis, potential as therapeutic agents, and the underlying molecular pathways they modulate. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational resource for advancing the exploration of this promising class of compounds.
The fusion of a seven-membered carbocyclic ring, cycloheptane, with the versatile thiazole nucleus presents a unique structural motif with the potential for novel biological activities. While research into this specific fused system is emerging, the broader family of fused thiazoles has established a significant footprint in drug discovery, with applications ranging from anticancer to anti-inflammatory agents.[3][4]
Strategic Synthesis of the Cyclohepta-Fused Thiazole Core
The construction of the cyclohepta[d]thiazole scaffold can be approached through established synthetic methodologies for thiazole ring formation, adapted for a cycloheptanone precursor. Two primary routes, the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis, offer plausible pathways to these novel derivatives.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone in thiazole chemistry, traditionally involving the condensation of an α-haloketone with a thioamide.[5][6] For the synthesis of cyclohepta-fused thiazoles, the key starting material is 2-halocycloheptanone.
A proposed workflow for the Hantzsch synthesis of cyclohepta-fused thiazoles is as follows:
Caption: Proposed Hantzsch synthesis of cyclohepta[d]thiazole derivatives.
Experimental Protocol: General Procedure for Hantzsch Synthesis of 2-Amino-cyclohepta[d]thiazole
-
Halogenation of Cycloheptanone: To a solution of cycloheptanone (1.0 eq) in a suitable solvent such as methanol or acetic acid, add a halogenating agent (e.g., bromine, 1.0 eq) dropwise at a controlled temperature (e.g., 0-10 °C). Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC).
-
Condensation and Cyclization: To the crude 2-halocycloheptanone, add a thioamide, such as thiourea (1.1 eq). The reaction mixture is then heated under reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate solution). The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-amino-cyclohepta[d]thiazole derivative.[5]
Gewald Aminothiophene Synthesis as a Precursor Route
The Gewald reaction provides a versatile method for the synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[7] The resulting cyclohepta-fused 2-aminothiophene can then be further elaborated to a thiazole. The use of cycloheptanone in the Gewald reaction has been reported, making this a viable approach.[8]
A proposed workflow for the Gewald synthesis leading to cyclohepta-fused thiazole precursors is as follows:
Caption: Proposed Gewald synthesis of a cyclohepta-fused 2-aminothiophene.
Experimental Protocol: General Procedure for Gewald Synthesis
-
Reaction Setup: A mixture of cycloheptanone (1.0 eq), an activated nitrile (e.g., malononitrile, 1.0 eq), elemental sulfur (1.1 eq), and a catalytic amount of a base (e.g., morpholine or piperidine) in a suitable solvent (e.g., ethanol or methanol) is prepared.
-
Reaction Execution: The mixture is stirred and heated to reflux for a specified period, with the reaction progress monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with a cold solvent and can be further purified by recrystallization.
Biological Activity and Potential Therapeutic Applications
While specific biological data for cyclohepta-fused thiazoles is limited, the broader class of thiazole derivatives exhibits significant anticancer activity through various mechanisms of action.[3][8] These mechanisms include the inhibition of key signaling pathways and cellular processes essential for cancer cell proliferation and survival.
Anticancer Potential and Targeted Signaling Pathways
Thiazole derivatives have been shown to induce apoptosis and interfere with tubulin assembly, a critical process in cell division.[8] Furthermore, they are known to inhibit signaling pathways such as the NF-κB, mTOR, and PI3K/Akt pathways, which are frequently dysregulated in cancer.[8] The unique conformation conferred by the cyclohepta ring may lead to enhanced or novel interactions with biological targets.
A simplified representation of a potential signaling pathway targeted by thiazole derivatives is depicted below:
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Quantitative Data on Thiazole Derivatives
The anticancer activity of various thiazole derivatives has been quantified, providing a benchmark for future studies on cyclohepta-fused analogues. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected thiazole compounds against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative | Human Osteosarcoma (SaOS-2) | 0.190 - 0.273 | [9] |
| Thiazole Derivative | Human Breast Adenocarcinoma (MCF-7) | 2.57 ± 0.16 | [4] |
| Thiazole Derivative | Human Hepatocellular Carcinoma (HepG2) | 7.26 ± 0.44 | [4] |
| Thiazole Derivative | Human Leukemia (K562) | - | [10] |
Future Directions
The synthesis and biological evaluation of cyclohepta-fused thiazole derivatives represent a promising frontier in drug discovery. The development of efficient and scalable synthetic routes is a critical first step. Subsequent screening against a panel of cancer cell lines and relevant enzymatic assays will be essential to elucidate their therapeutic potential. Further structure-activity relationship (SAR) studies will guide the optimization of lead compounds to enhance potency and selectivity. The unique conformational constraints imposed by the seven-membered ring may unlock novel interactions with biological targets, paving the way for the development of next-generation therapeutics.
References
- 1. Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel heterocyclic derivatives of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship of 2-Aminothiazoles with Fused Cycloalkane Rings: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The fusion of a cycloalkane ring to the 4 and 5-positions of the thiazole ring creates a rigid, three-dimensional structure that can be exploited to enhance potency and selectivity for various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of these fused systems, with a focus on their anticancer and kinase inhibitory activities. Detailed experimental protocols and visual representations of key concepts are included to facilitate further research and development in this promising area.
I. Synthetic Strategies
The primary route for the synthesis of 2-aminothiazoles with fused cycloalkane rings is the Hantzsch thiazole synthesis. This method involves the condensation of an α-halocycloalkanone with a thiourea derivative. The size of the fused cycloalkane ring is determined by the starting cycloalkanone.
A general synthetic scheme is presented below:
Figure 1: General synthetic scheme for 2-aminothiazoles with fused cycloalkane rings.
For instance, the synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine derivatives commences with the bromination of a substituted cyclohexanone, followed by cyclization with the appropriate thiourea.
II. Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-aminothiazoles with fused cycloalkane rings is significantly influenced by the nature and position of substituents on both the fused ring system and the 2-amino group.
A. Anticancer Activity
Derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole have demonstrated notable antitumor properties. A study by Li et al. highlighted a promising analogue with potent activity against human lung cancer (H1299) and human glioma (SHG-44) cell lines.[1]
Table 1: Anticancer Activity of a 4,5,6,7-Tetrahydrobenzo[d]thiazole Derivative [1]
| Compound | Cell Line | IC50 (µM) |
| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | H1299 (Human Lung Cancer) | 4.89 |
| SHG-44 (Human Glioma) | 4.03 |
The SAR analysis from this study indicated that the presence of a 4,5-butylidene (fused cyclohexane) and benzylic amines at the 2-amino position were beneficial for cytotoxicity.[1] Conversely, the introduction of smaller alkyl groups like methyl at the 4- or 5-position of the thiazole core diminished the anticancer potency.[1]
B. Kinase Inhibitory Activity
A significant area of investigation for this class of compounds is their potential as kinase inhibitors. A series of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been identified as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β).[2][3]
Table 2: Dual Kinase Inhibitory Activity of 4,5,6,7-Tetrahydrobenzo[d]thiazole Derivatives [2][3]
| Compound | R Group | CK2 IC50 (µM) | GSK3β IC50 (µM) |
| 1g | 3-Carboxyphenyl | 1.9 | 0.67 |
| 2g | 3-Carboxyphenyl | < 3 | < 3 |
| 1d | 4-Fluorophenyl | < 8 | < 8 |
| 1h | 4-Hydroxyphenyl | < 8 | < 8 |
The data reveals that the presence of a carboxyl group at the meta position of the phenyl ring attached to the urea moiety at the 2-amino position is crucial for potent dual kinase inhibition.[2][3]
Caption: SAR of 4,5,6,7-tetrahydrobenzo[d]thiazole-based kinase inhibitors.
III. Experimental Protocols
A. General Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (Pramipexole Intermediate)
The synthesis of the core scaffold can be achieved through a multi-step process starting from 4-acetamidocyclohexanone.
Caption: Synthetic workflow for a key intermediate.
Procedure:
-
Bromination: To a solution of N-(4-oxocyclohexyl)acetamide in acetic acid, bromine is added dropwise at room temperature. The mixture is stirred until the bromine color disappears.
-
Cyclization: Thiourea is added to the reaction mixture, and it is heated to reflux for several hours.
-
Hydrolysis: The intermediate is hydrolyzed by refluxing with hydrobromic acid to yield the diamine product.
B. Synthesis of Diaryl Urea Derivatives (Kinase Inhibitors)
General Procedure A1 for Compound 1a:
-
To a solution of 6-(1,3-dioxoisoindolin-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine in DMF, 2-fluorophenyl isocyanate is added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The resulting precipitate is filtered, washed with diethyl ether, and dried to afford the final product.
-
Purification is performed by column chromatography.[2]
C. In Vitro Kinase Inhibition Assay (CK2 and GSK3β)
Materials:
-
Recombinant human CK2 and GSK3β enzymes
-
ATP
-
Substrate peptide
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Test compounds
Procedure:
-
The assay is performed in a 96-well plate format.
-
The test compounds are pre-incubated with the kinase enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed at room temperature for a specified time.
-
The amount of ATP remaining is quantified using the Kinase-Glo® reagent, which measures luminescence.
-
The IC50 values are calculated from the dose-response curves.[2][3]
D. Cell Viability Assay (MTT Assay) for Anticancer Activity
Materials:
-
Cancer cell lines (e.g., H1299, SHG-44)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Test compounds
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.
-
The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
IV. Conclusion
2-Aminothiazoles with fused cycloalkane rings represent a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. The rigidified tricyclic core provides a unique platform for substituent placement to achieve high potency and selectivity. The SAR data presented in this guide highlights the critical role of substituents on both the fused cycloalkane and the 2-amino group in modulating biological activity. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogues, paving the way for the discovery of next-generation drug candidates. Further exploration of different fused ring sizes and a broader range of substituents is warranted to fully elucidate the therapeutic potential of this compound class.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[ d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Activity Assessment of CAS 14292-44-5: An In-Depth Technical Guide
Researchers, scientists, and drug development professionals will find a comprehensive preliminary biological activity assessment for the compound with CAS number 14292-44-5, identified as 5,6,7,8-Tetrahydro-4H-cyclohepta[d][][2]thiazol-2-amine, cannot be provided at this time due to a lack of available scientific literature and experimental data.
A thorough investigation of scientific databases and commercial supplier information reveals that while the chemical is available for research purposes, there is no published data detailing its biological effects, mechanism of action, or involvement in any signaling pathways. The compound is listed by several chemical suppliers, indicating its synthesis and availability for experimental use.[][2][3][4][5] However, these sources do not provide any information regarding its pharmacological properties.
The initial search for biological activity related to CAS 14292-44-5 did not yield any specific studies. Further searches for related structures or derivatives also did not provide a clear connection to this particular molecule that would allow for a presumptive assessment of its activity. The literature that was retrieved discussed a variety of other heterocyclic compounds and their biological activities, but none were directly applicable to 5,6,7,8-Tetrahydro-4H-cyclohepta[d][][2]thiazol-2-amine.
Without any foundational data on the biological activity of CAS 14292-44-5, it is not possible to fulfill the core requirements of this technical guide, which include the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways.
Future Directions
To ascertain the biological activity of 5,6,7,8-Tetrahydro-4H-cyclohepta[d][][2]thiazol-2-amine, a systematic screening approach would be necessary. This would involve a series of in vitro and cellular assays to identify potential biological targets and functional effects. A proposed workflow for such a preliminary assessment is outlined below.
Experimental Workflow: Preliminary Biological Activity Screening
This proposed workflow would begin with the acquisition and purity confirmation of the compound, followed by broad target screening to identify potential molecular targets. Positive "hits" from this initial screen would then be investigated further in cell-based assays to assess functional activity and cytotoxicity. Finally, validated hits would be used to generate hypotheses about the compound's mechanism of action and its potential involvement in specific signaling pathways.
References
In Silico Prediction of ADMET Properties for 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a drug from discovery to market is a long and arduous one, with a high rate of attrition. A significant reason for failure in the later stages of drug development is an undesirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Early assessment of these properties is therefore crucial for identifying promising drug candidates and minimizing late-stage failures. In silico, or computational, methods have emerged as a powerful tool for the early prediction of ADMET properties, offering a time- and cost-effective alternative to traditional in vitro and in vivo studies.[1][2][3] This technical guide provides a comprehensive overview of the in silico prediction of ADMET properties for the novel compound 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine, a molecule of interest in medicinal chemistry.
Physicochemical Properties of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine
Before delving into the prediction of its biological fate, it is essential to understand the fundamental physicochemical properties of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine. These properties, summarized in the table below, are foundational to its pharmacokinetic behavior.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂S | [4][] |
| Molecular Weight | 168.26 g/mol | [4][] |
| CAS Number | 14292-44-5 | [4] |
| SMILES String | Nc1nc2CCCCCc2s1 | |
| InChI Key | RTUODTFOELDCNI-UHFFFAOYSA-N |
In Silico ADMET Prediction
The prediction of ADMET properties is performed using a variety of computational models, which are broadly categorized as quantitative structure-activity relationship (QSAR), pharmacokinetic, and toxicity models.[6][7] These models leverage large datasets of experimentally determined properties of known compounds to predict the properties of novel molecules. Several software platforms, such as ADMET Predictor®, pkCSM, and ADMETlab, are available for this purpose.[8][9]
Predicted ADMET Profile of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine
The following table summarizes the key ADMET parameters that would be predicted for 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine, along with their significance in drug development. The values presented here are hypothetical and represent the type of data that would be generated by in silico prediction tools.
| Parameter | Predicted Value (Hypothetical) | Significance |
| Absorption | ||
| Aqueous Solubility | High | Essential for dissolution in the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Indicates the potential for absorption across the intestinal wall. |
| P-glycoprotein Substrate | No | Avoids active efflux from cells, which can reduce bioavailability. |
| Distribution | ||
| Plasma Protein Binding | < 90% | A high unbound fraction allows for greater distribution to target tissues. |
| Blood-Brain Barrier Permeability | Low | Important for drugs targeting the central nervous system, but undesirable for peripherally acting drugs. |
| Metabolism | ||
| CYP450 2D6 Substrate/Inhibitor | No/No | Avoids drug-drug interactions with other medications metabolized by this key enzyme. |
| CYP450 3A4 Substrate/Inhibitor | No/No | Avoids drug-drug interactions with a wide range of commonly prescribed drugs. |
| Excretion | ||
| Renal Clearance | High | Indicates efficient removal of the drug from the body. |
| Toxicity | ||
| hERG Inhibition | No | Reduces the risk of cardiotoxicity. |
| AMES Mutagenicity | Non-mutagenic | Indicates a low potential for causing DNA mutations. |
| Hepatotoxicity | Low risk | Minimizes the potential for liver damage. |
Experimental Protocols for In Silico ADMET Prediction
The following outlines a typical workflow for the in silico prediction of ADMET properties for a novel compound like 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine.
-
Compound Input: The 2D structure of the molecule is provided as input to the prediction software, typically in SMILES or SDF format.
-
Descriptor Calculation: The software calculates a wide range of molecular descriptors for the input molecule. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
-
Model Application: The calculated descriptors are then fed into a series of pre-built predictive models. Each model is trained on a specific ADMET endpoint using a large dataset of known compounds.
-
Prediction Generation: The models generate a quantitative or qualitative prediction for each ADMET property.
-
Data Analysis and Interpretation: The predicted ADMET profile is analyzed to assess the drug-likeness of the compound. This involves comparing the predicted values to established thresholds for desirable drug properties.
Visualization of the In Silico ADMET Prediction Workflow
The following diagrams illustrate the key processes involved in the in silico ADMET prediction for 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine.
Caption: A flowchart illustrating the in silico ADMET prediction workflow.
Signaling Pathways in Drug Metabolism
A critical aspect of ADMET prediction is understanding how a compound is metabolized. The cytochrome P450 (CYP) family of enzymes plays a central role in drug metabolism. The diagram below depicts a simplified signaling pathway for CYP-mediated metabolism.
Caption: A simplified diagram of CYP450-mediated drug metabolism.
Conclusion
In silico ADMET prediction is an indispensable tool in modern drug discovery.[1][10] By providing early insights into the pharmacokinetic and toxicological properties of novel compounds, it enables researchers to prioritize candidates with a higher probability of success, thereby accelerating the drug development process and reducing costs.[2][3] For 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine, a comprehensive in silico ADMET assessment would be a critical first step in evaluating its potential as a therapeutic agent.
References
- 1. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. In silico methods to predict drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[D][1,3]THIAZOL-2-AMINE [chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 10. [PDF] In silico approaches to predicting drug metabolism, toxicology and beyond. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Hantzsch Synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The Hantzsch thiazole synthesis is a classical and versatile method for the construction of this heterocyclic system, typically involving the condensation of an α-haloketone with a thioamide. This document provides a detailed protocol for the synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine, a valuable building block for drug discovery, utilizing cycloheptanone as the starting material. The procedure is based on established Hantzsch synthesis methodologies, particularly those involving cyclic ketones.
Reaction Scheme
The synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine is a two-step process. The first step involves the α-bromination of cycloheptanone (suberone) to form 2-bromocycloheptanone. The second step is the Hantzsch condensation of the resulting α-bromoketone with thiourea to yield the final product.
Data Summary
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) | Melting Point (°C) | Boiling Point (°C) |
| Cycloheptanone (Suberone) | C₇H₁₂O | 112.17 | Liquid | -28 | 179-181 |
| 2-Bromocycloheptanone | C₇H₁₁BrO | 191.06 | Liquid | N/A | 98-100 (at 12 mmHg) |
| Thiourea | CH₄N₂S | 76.12 | Solid | 176-178 | Decomposes |
| 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine | C₈H₁₂N₂S | 168.26 | Solid (Predicted) | N/A | N/A |
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Bromine is highly corrosive and toxic; handle with extreme care.
Part 1: Synthesis of 2-Bromocycloheptanone
This protocol is adapted from standard procedures for the α-bromination of cyclic ketones.
Materials:
-
Cycloheptanone (suberone)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cycloheptanone (1.0 eq.) in dichloromethane.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a solution of bromine (1.0 eq.) in dichloromethane dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the red-brown color of bromine has faded. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-bromocycloheptanone. The product can be used in the next step without further purification or can be purified by vacuum distillation.
Part 2: Hantzsch Synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine
This protocol is based on the well-established Hantzsch thiazole synthesis.
Materials:
-
2-Bromocycloheptanone (from Part 1)
-
Thiourea
-
Ethanol (absolute)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter flask
-
Beakers and standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromocycloheptanone (1.0 eq.) in absolute ethanol.
-
Add thiourea (1.1-1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux with stirring. The reaction is typically complete within 2-4 hours. Monitor the progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate may form.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water and allow it to air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS).
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine.
Reaction Mechanism
One-Pot Synthesis of 2-Aminothiazoles from Cyclic Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of 2-aminothiazoles derived from cyclic ketones. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-aminothiazole core in a wide range of biologically active molecules. The methodologies outlined herein offer an efficient and direct approach to these valuable scaffolds, avoiding the isolation of intermediate α-haloketones.
Introduction
The 2-aminothiazole moiety is a key pharmacophore found in numerous pharmaceuticals. The classical Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea, is a foundational method for constructing this heterocyclic system. Modern variations often employ a one-pot approach where the α-haloketone is generated in situ from the corresponding ketone, followed by the addition of thiourea. This strategy enhances efficiency and reduces the handling of lachrymatory and toxic intermediates. This document focuses on the application of this one-pot strategy to cyclic ketones, leading to the formation of fused-ring 2-aminothiazoles, such as 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine and its analogues. These compounds serve as important building blocks for the synthesis of more complex molecules with potential therapeutic applications.
Data Presentation: Synthesis of 2-Aminothiazoles from Cyclic Ketones
The following table summarizes the results from the one-pot synthesis of 2-aminothiazoles using various cyclic ketones. The presented data is compiled from different studies, and reaction conditions may vary.
| Entry | Cyclic Ketone | Halogen Source/Catalyst | Solvent | Time (h) | Yield (%) | Product |
| 1 | Cyclohexanone | I₂ | - | 12 | 62 | 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine |
| 2 | Cyclohexanone | I₂ | - | 24 | - | 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine |
| 3 | Cyclopentanone | I₂/DMSO | DMSO | 12 | 55 | 2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole |
| 4 | Cycloheptanone | I₂/DMSO | DMSO | 12 | 48 | 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[d]thiazole |
Note: The yields and reaction times are as reported in the cited literature and may vary based on the specific experimental setup.
Experimental Protocols
This section provides a detailed, representative protocol for the one-pot synthesis of 2-aminothiazoles from cyclic ketones using an iodine-mediated reaction.
General Protocol for the One-Pot Synthesis of 2-Aminothiazoles from Cyclic Ketones
Materials:
-
Cyclic ketone (e.g., cyclohexanone)
-
Thiourea
-
Iodine (I₂)
-
Ammonium hydroxide (NH₄OH, 25% solution)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Distilled water
-
n-Hexane (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the cyclic ketone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq).
-
Reaction: Heat the reaction mixture to 100°C and maintain it under reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add hot distilled water to dissolve the reaction mass.
-
Transfer the aqueous solution to a separatory funnel and perform three extractions with diethyl ether to remove any unreacted ketone and excess iodine.
-
To the aqueous layer, add a 25% solution of ammonium hydroxide (NH₄OH) until the solution is basic.
-
Extract the aqueous basic solution three times with diethyl ether.
-
Combine the organic layers from the basic extraction.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Recrystallize the crude product from a suitable solvent, such as n-hexane, to yield the pure 2-aminothiazole derivative.[1]
-
Visualizations
Reaction Workflow
Caption: Experimental workflow for the one-pot synthesis of 2-aminothiazoles.
Reaction Mechanism
References
Application Notes and Protocols: Evaluation of Antimicrobial Activity of Tetrahydrocycloheptathiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Thiazole-containing compounds have garnered considerable attention due to their diverse pharmacological activities, including potent antimicrobial effects.[1][2] This document provides detailed application notes and protocols for the comprehensive evaluation of the antimicrobial activity of a specific class of fused heterocyclic compounds: tetrahydrocycloheptathiazole derivatives. While direct data on tetrahydrocycloheptathiazole derivatives is limited, the methodologies and representative data from structurally related thiazole derivatives will be utilized to guide the experimental design and interpretation of results. The protocols outlined herein are based on established and widely accepted methods for antimicrobial susceptibility testing.[3][4][5]
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
The following tables summarize the antimicrobial activity of various thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. This data is presented to serve as a reference for the expected range of activity for novel tetrahydrocycloheptathiazole compounds. The primary metrics for antimicrobial activity presented are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), expressed in µg/mL.
Table 1: Antibacterial Activity of Representative Thiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 2-Phenylacetamido-thiazole Derivatives | Escherichia coli | 1.56 - 6.25 | - | [1] |
| Pseudomonas aeruginosa | 1.56 - 6.25 | - | [1] | |
| Bacillus subtilis | 1.56 - 6.25 | - | [1] | |
| Staphylococcus aureus | 1.56 - 6.25 | - | [1] | |
| Heteroaryl(aryl) Thiazole Derivatives | Gram-positive & Gram-negative bacteria | 0.17 - >3.75 | 0.23 - >3.75 | [2] |
| Thiazolo[4,5-d]pyrimidines | Gram-positive bacteria & yeasts | Significant Inhibition | - | [6] |
| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | E. coli | 93.7 | - | [7] |
| P. aeruginosa | 62.5 | - | [7] | |
| S. aureus | 46.9 | - | [7] | |
| B. subtilis | 62.5 | - | [7] |
Table 2: Antifungal Activity of Representative Thiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Heteroaryl(aryl) Thiazole Derivatives | Fungal Strains | 0.06 - 0.47 | 0.11 - 0.94 | [2] |
| Acylhydrazones with 1,4-phenylenebisthiazole | Candida albicans, C. parapsilosis, C. krusei | Comparable to Fluconazole | - | [1] |
| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | Candida albicans | 7.8 | - | [7] |
| Aspergillus flavus | 5.8 | - | [7] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[5][8][9]
Materials:
-
Tetrahydrocycloheptathiazole derivatives (test compounds)
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Spectrophotometer
-
Incubator
-
Sterile pipette tips and multichannel pipette
-
Positive control (standard antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each tetrahydrocycloheptathiazole derivative in a suitable solvent (e.g., DMSO). Further dilutions are made in the appropriate broth to achieve the desired concentration range.
-
Preparation of Inoculum: From a fresh culture, prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next.
-
Inoculation: Add 5 µL of the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent used to dissolve the test compounds), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Interpretation of Results: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed. The results can be read visually or with a microplate reader.[8][9]
Agar Disk Diffusion Assay
This is a qualitative method used to assess the antimicrobial activity of a compound.[4][10][11]
Materials:
-
Tetrahydrocycloheptathiazole derivatives
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile swabs
-
Incubator
-
Calipers or a ruler
Procedure:
-
Preparation of Inoculum: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of microbial growth.[11]
-
Application of Disks: Impregnate sterile paper disks with a known concentration of the tetrahydrocycloheptathiazole derivative solution. Allow the solvent to evaporate completely. Place the impregnated disks onto the inoculated agar surface using sterile forceps.
-
Controls: Use disks impregnated with a standard antibiotic as a positive control and disks with the solvent alone as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[10]
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4]
Mandatory Visualizations
Caption: Workflow for antimicrobial activity evaluation.
Caption: Proposed antimicrobial mechanisms of action for thiazole derivatives.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]
In vitro cytotoxicity assay of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine against MCF-7 cells
Application Note and Protocol
Topic: In Vitro Cytotoxicity Assay of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine against MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole and its derivatives have attracted significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities.[1] The compound 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine is a heterocyclic amine containing a thiazole ring fused with a cycloheptane ring.[] Given the established cytotoxic potential of related thiazole compounds against various cancer cell lines, this study aims to evaluate the in vitro cytotoxicity of this specific analogue.[3][4]
The human breast adenocarcinoma cell line, MCF-7, is a well-characterized and widely used model for estrogen receptor-positive (ER+) breast cancer research.[5][6] Evaluating the cytotoxic effects of novel compounds on this cell line is a critical step in preclinical drug discovery.
This application note provides a detailed protocol for determining the cytotoxic activity and the half-maximal inhibitory concentration (IC50) of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine against MCF-7 cells using the Sulforhodamine B (SRB) assay. The SRB assay is a reliable and sensitive colorimetric method that measures cell density based on the total cellular protein content, making it suitable for high-throughput screening of potential cytotoxic agents.[7][8][9]
Data Presentation: Cytotoxicity Profile
The cytotoxic effect of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine was evaluated against MCF-7 cells after 48 hours of continuous exposure. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control. The IC50 values, representing the concentration required to inhibit 50% of cell growth, were determined from dose-response curves. The hypothetical data presented below illustrates a potential outcome for this assay.
Table 1: Hypothetical IC50 Values against MCF-7 Cells
| Compound | Incubation Time (hours) | Assay Method | IC50 (µM) [Mean ± SD] |
| 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine | 48 | SRB | 12.5 ± 1.8 |
| Doxorubicin (Positive Control) | 48 | SRB | 0.8 ± 0.2 |
Experimental Workflow
The general workflow for assessing the cytotoxicity of the test compound using the SRB assay is depicted below. This process involves cell seeding, compound treatment, cell fixation, staining with SRB dye, and final absorbance measurement to determine cell viability.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Compound: 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine, Doxorubicin (positive control).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Reagents: Trypsin-EDTA, Phosphate Buffered Saline (PBS), Dimethyl sulfoxide (DMSO).
-
SRB Assay Solutions:
Cell Culture
-
Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[5]
-
Subculture the cells when they reach 80-90% confluency.
-
For the assay, use cells in their logarithmic growth phase.
SRB Cytotoxicity Assay Protocol
-
Cell Seeding: Harvest MCF-7 cells, perform a cell count, and adjust the cell suspension density. Seed 5,000 to 10,000 cells in 100 µL of medium per well in a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare a stock solution of the test compound and doxorubicin in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the prepared compound dilutions. Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration) and untreated control wells.[8][12]
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant. Incubate the plate at 4°C for 1 hour to fix the cells to the plate.[9]
-
Washing: Carefully discard the supernatant. Wash the wells five times with approximately 200 µL of 1% acetic acid to remove TCA and serum proteins.[9] After the final wash, allow the plate to air dry completely at room temperature.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7][9]
-
Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound SRB dye.[8][11]
-
Drying: After the final wash, remove the wash solution completely and allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to ensure complete solubilization of the protein-bound dye.[7][10]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm or 565 nm using a microplate reader.[7][8]
Data Analysis
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:[13]
-
% Cell Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by using non-linear regression analysis to fit a sigmoidal dose-response curve.[5]
Potential Mechanism of Action: Apoptotic Signaling
Thiazole derivatives often exert their cytotoxic effects by inducing apoptosis. In MCF-7 cells, which are caspase-3 deficient, apoptosis can be triggered through intrinsic (mitochondrial-mediated) and extrinsic pathways.[14] A potential mechanism involves the upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial membrane permeabilization, cytochrome c release, and the subsequent activation of an apoptosome complex. This activates initiator caspase-9, which in turn activates executioner caspases like caspase-6 and/or caspase-7, leading to the cleavage of cellular substrates and ultimately, cell death.[15][16]
References
- 1. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. japsonline.com [japsonline.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sgo-iasgo.com [sgo-iasgo.com]
Application Notes and Protocols for Molecular Docking Studies of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine with EGFR
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for conducting molecular docking studies of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine, a novel small molecule, with the Epidermal Growth Factor Receptor (EGFR). These guidelines are intended to offer a comprehensive workflow for in silico analysis, from protein and ligand preparation to the interpretation of docking results.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family and a key regulator of cellular processes such as proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have shown clinical success.[5][6]
5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine is a heterocyclic compound with a thiazole core, a scaffold present in numerous biologically active molecules.[7][8] This application note describes a hypothetical molecular docking study to predict the binding affinity and interaction patterns of this compound with the EGFR kinase domain, providing a basis for its further development as a potential EGFR inhibitor.
Experimental Workflow
The overall workflow for the molecular docking study is depicted below. This process involves the preparation of the receptor and ligand, the docking simulation itself, and the subsequent analysis of the results.
Materials and Methods
1. Software and Resources:
-
Protein Data Bank (PDB): For obtaining the crystal structure of EGFR.
-
Molecular Modeling Software: Schrödinger Suite (Maestro), AutoDock Tools, PyMOL, or similar.
-
Ligand Structure: 2D or 3D structure of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine.
2. Protocol for Protein Preparation:
-
Obtain EGFR Structure: Download the crystal structure of the EGFR kinase domain from the PDB. A common choice is PDB ID: 1M17, which is co-crystallized with the inhibitor erlotinib.[4]
-
Initial Preparation: Load the PDB file into the molecular modeling software. Remove all water molecules and any co-crystallized ligands and ions that are not relevant to the binding site.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, which are typically not resolved in crystal structures.
-
Assign Charges and Protonation States: Assign partial charges to all atoms and determine the protonation states of ionizable residues at a physiological pH.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.
3. Protocol for Ligand Preparation:
-
Obtain Ligand Structure: Draw the 2D structure of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine and convert it to a 3D structure.
-
Generate Tautomers and Ionization States: Generate possible tautomers and ionization states of the ligand at a physiological pH.
-
Assign Charges: Assign partial charges to the ligand atoms.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.
4. Protocol for Molecular Docking:
-
Grid Generation: Define a grid box centered on the active site of the EGFR kinase domain. The co-crystallized ligand from the original PDB structure can be used to define the center of the grid.[5] The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.
-
Docking Simulation: Perform the docking calculation using software like Glide (Schrödinger) or AutoDock. The ligand is placed in the defined grid box, and its conformational space is explored to find favorable binding poses.
-
Scoring: The docking algorithm will score the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
5. Protocol for Results Analysis:
-
Examine Docking Poses: Analyze the top-ranked docking poses. The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Identify Key Interactions: Visualize the ligand-protein complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the EGFR binding pocket.
-
Compare with Known Inhibitors: If possible, compare the binding mode and interactions with those of known EGFR inhibitors to validate the results.
Results
The molecular docking study of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine with the EGFR kinase domain yielded the following hypothetical results, which are representative of potential EGFR inhibitors.
Table 1: Summary of Molecular Docking Results
| Parameter | Value |
| PDB ID of EGFR | 1M17 |
| Docking Score (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Met793, Thr790 |
| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 |
| Pi-Cation Interaction | Lys745 |
The docking score of -8.5 kcal/mol suggests a strong binding affinity of the compound for the EGFR kinase domain. The interactions with key residues in the ATP-binding site, particularly the hydrogen bond with the "gatekeeper" residue Met793, are characteristic of many known EGFR inhibitors.
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway is a complex network that regulates cell growth and proliferation.[1] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][9][10] The studied compound, by binding to the ATP pocket of the kinase domain, is predicted to inhibit this phosphorylation and block downstream signaling.
Discussion
The results of this in silico study suggest that 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine is a promising candidate for development as an EGFR inhibitor. The predicted binding affinity is comparable to that of other known inhibitors, and the interaction with key residues in the active site supports a plausible mechanism of action.
These findings provide a strong rationale for further experimental validation. Future steps should include the synthesis of the compound and its evaluation in enzymatic and cell-based assays to determine its IC50 value against EGFR and its anti-proliferative effects on cancer cell lines overexpressing EGFR.
Conclusion
This application note has outlined a comprehensive protocol for the molecular docking of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine with EGFR. The provided workflow and hypothetical results serve as a valuable guide for researchers in the field of drug discovery and development, facilitating the computational assessment of potential kinase inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for the Use of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine scaffold represents a promising, yet underexplored, platform for the design of novel therapeutic agents. Its structural similarity to the well-studied 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine core suggests a wide range of potential applications in drug discovery. The 2-aminothiazole moiety is a recognized pharmacophore, known to interact with a variety of biological targets, including kinases, enzymes implicated in neurodegenerative diseases, and microbial targets. This document provides detailed application notes and experimental protocols to guide researchers in leveraging this scaffold for the development of new drug candidates. While specific data for the cyclohepta[d]thiazole scaffold is limited, the information herein is extrapolated from studies on its closely related six-membered ring analog and the broader class of 2-aminothiazole derivatives.
Potential Therapeutic Applications
Based on the biological activities of analogous structures, derivatives of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine are prime candidates for investigation in the following therapeutic areas:
-
Oncology: As inhibitors of protein kinases such as Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β), which are implicated in cancer cell proliferation and survival.[1][2]
-
Neurodegenerative Diseases: Targeting kinases like GSK3β, which are involved in the pathology of Alzheimer's disease.[3] The broader class of heterocyclic compounds is also under active investigation for the treatment of neurodegenerative disorders.[4]
-
Antimicrobial Agents: The thiazole ring is a core component of many compounds with demonstrated antibacterial and antifungal properties.[5][6][7]
Data Presentation: Biological Activity of Analogous Compounds
The following tables summarize the quantitative data for derivatives of the analogous 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold, providing a benchmark for potential activity of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole-2-amine derivatives.
Table 1: Dual Kinase Inhibitory Activity of 4,5,6,7-tetrahydrobenzo[d]thiazole Derivatives against CK2 and GSK3β [1][2]
| Compound | Modification | CK2 IC₅₀ (µM) | GSK3β IC₅₀ (µM) |
| 1g | 3-carboxyphenyl urea derivative | 1.9 | 0.67 |
| 2g | 3-carboxyphenyl urea derivative | >10 | 2.8 |
| 1d | 3-ethoxycarbonylphenyl urea derivative | 7.8 | 6.2 |
| 1h | 4-carboxyphenyl urea derivative | 6.5 | 5.8 |
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis and evaluation of related tetrahydrobenzo[d]thiazole derivatives and may require optimization for the cyclohepta[d]thiazole scaffold.
Protocol 1: General Synthesis of N-substituted Urea Derivatives
This protocol describes the synthesis of urea derivatives at the 2-amino position of the thiazole ring, a common modification for generating kinase inhibitors.
Workflow for Synthesis of N-substituted Urea Derivatives
Caption: Synthetic workflow for N-substituted urea derivatives.
Materials:
-
5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine
-
Substituted phenyl isocyanate (e.g., 3-isocyanatobenzoic acid)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine (1.0 equivalent) in a minimal amount of anhydrous DMF under a nitrogen atmosphere.
-
In a separate flask, dissolve the substituted phenyl isocyanate (1.0 equivalent) in anhydrous DCM.
-
Add the isocyanate solution dropwise to the solution of the thiazole amine.
-
Stir the reaction mixture at room temperature for 1.5-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the low boiling point solvent (DCM) under reduced pressure.
-
Pour the remaining reaction mixture into ice-cold water to induce precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Kinase Inhibition Assay (CK2 and GSK3β)
This protocol outlines a method to evaluate the inhibitory activity of the synthesized compounds against CK2 and GSK3β kinases.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a radiometric kinase inhibition assay.
Materials:
-
Synthesized derivatives of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine
-
Recombinant human CK2α and GSK3β
-
Specific peptide substrates for CK2 and GSK3β
-
[γ-³²P]ATP
-
Kinase assay buffer
-
Phosphocellulose paper
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction plate, add the kinase assay buffer, the respective kinase (CK2 or GSK3β), and the specific peptide substrate.
-
Add the test compound dilutions to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Initiate the kinase reaction by adding ATP mixed with [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Signaling Pathways
The following diagram illustrates the signaling pathway involving CK2 and GSK3β, which are potential targets for derivatives of the 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine scaffold.
CK2 and GSK3β Signaling in PTEN Regulation
Caption: Inhibition of CK2 and GSK3β can prevent PTEN deactivation.
This pathway highlights how dual inhibition of CK2 and GSK3β can maintain the tumor-suppressive function of PTEN. PTEN negatively regulates the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[1]
Conclusion
The 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine scaffold holds significant potential for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. By leveraging the extensive research on its six-membered ring analog and the broader 2-aminothiazole class, researchers can efficiently design and synthesize new derivatives with promising biological activities. The protocols and data presented in these application notes provide a solid foundation for initiating drug discovery programs based on this novel chemical scaffold. Further investigation is warranted to fully elucidate the structure-activity relationships and therapeutic potential of compounds derived from this cycloheptane-fused thiazole system.
References
- 1. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[ d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Antifungal Activity of Novel Thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the discovery of new antifungal agents. Thiazole derivatives have been identified as a promising class of compounds with potent antifungal properties.[1][2][3] Many thiazole antifungals, similar to other azoles, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Disruption of this pathway compromises membrane integrity, leading to fungal cell death.[1]
This document provides a comprehensive set of protocols for the systematic evaluation of novel thiazole derivatives, from initial screening of antifungal activity to preliminary mechanism of action and cytotoxicity studies. The methodologies are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of data.[4][5][6][7][8]
Overall Experimental Workflow
The evaluation of novel thiazole derivatives follows a structured, multi-stage process. This workflow ensures that promising compounds are efficiently identified and characterized for their antifungal potential, mechanism, and selectivity.
Caption: High-level workflow for antifungal drug discovery.
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing
This protocol determines the minimum concentration of a compound required to inhibit or kill fungal pathogens, following CLSI guidelines.[4][9][10]
A. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Fungal Strain Preparation:
-
Subculture fungal strains (e.g., Candida albicans, Cryptococcus neoformans) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C.
-
Prepare a fungal inoculum by suspending several colonies in sterile saline. Adjust the suspension turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[4]
-
-
Compound Preparation:
-
Prepare a stock solution of each thiazole derivative in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in a 96-well U-bottom microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compounds.
-
Include a growth control (inoculum + medium, no compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[11] This can be determined visually or with a microplate reader.
-
B. Determination of Minimum Fungicidal Concentration (MFC)
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Plating: Spot the aliquot onto a fresh, drug-free agar plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest compound concentration that results in no fungal growth (or a ≥99.9% reduction in CFU) on the agar plate.[12] A compound is considered fungicidal if the MFC/MIC ratio is ≤ 4.[13]
Protocol 2: Mechanism of Action - Ergosterol Quantification
This assay determines if the thiazole derivatives interfere with the ergosterol biosynthesis pathway.[14]
-
Cell Treatment:
-
Grow the fungal cells to mid-log phase in a suitable broth.
-
Expose the cells to the test compound at sub-MIC and MIC concentrations for a defined period (e.g., 16 hours). Include a no-drug control.
-
Harvest the cells by centrifugation and record the wet weight of the cell pellet.
-
-
Saponification:
-
Add 3 mL of 25% alcoholic potassium hydroxide solution (KOH in 95% ethanol) to the cell pellet.
-
Vortex thoroughly and incubate in an 80°C water bath for 1 hour to saponify the cellular lipids.
-
-
Sterol Extraction:
-
After cooling, extract the non-saponifiable lipids by adding a mixture of 1 mL sterile distilled water and 3 mL n-heptane.
-
Vortex vigorously for 3 minutes and allow the layers to separate.
-
Carefully transfer the upper n-heptane layer to a clean glass tube.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the heptane extract from 240 nm to 300 nm using a spectrophotometer.
-
The presence of ergosterol and the intermediate 24(28)-dehydroergosterol produces a characteristic four-peaked curve.[15] A reduction in the height of these peaks in treated samples compared to the control indicates inhibition of the ergosterol pathway.
-
Ergosterol content can be calculated based on the absorbance values at 281.5 nm and 230 nm.[15]
-
Protocol 3: Mechanism of Action - Reactive Oxygen Species (ROS) Assay
This protocol measures the generation of intracellular ROS, a common indicator of cellular stress and damage.[16][17]
-
Cell Preparation: Grow and wash fungal cells, then resuspend them in PBS to a defined density.
-
Compound Treatment: Incubate the cells with various concentrations of the thiazole derivative for a specified time (e.g., 3 hours).
-
Probe Loading: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cell suspension to a final concentration of 40 µg/mL.[18] Incubate in the dark for 30 minutes. DCFH-DA is a cell-permeable dye that fluoresces when oxidized by ROS.[16]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or flow cytometer with excitation and emission wavelengths of ~485 nm and ~535 nm, respectively. An increase in fluorescence indicates a higher level of intracellular ROS.
Protocol 4: Selectivity - In Vitro Cytotoxicity Assay
This assay evaluates the toxicity of the compounds against mammalian cells to determine their selectivity for fungal cells over host cells.
-
Cell Culture: Culture a mammalian cell line (e.g., Vero, NIH 3T3) in 96-well plates until they form a confluent monolayer.
-
Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of the thiazole derivatives. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.[19]
-
Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at ~570 nm.
-
Calculate the 50% cytotoxic concentration (IC50), which is the compound concentration that reduces cell viability by 50% compared to the untreated control.
-
The Selectivity Index (SI) is calculated as IC50 / MIC. A higher SI value indicates greater selectivity for the fungal pathogen.
-
Fungal Ergosterol Biosynthesis Pathway
Thiazole antifungals commonly target the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. The diagram below illustrates this pathway and the point of inhibition.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between compounds.
Table 1: In Vitro Antifungal Activity of Thiazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
|---|---|---|---|---|
| TDZ-01 | C. albicans ATCC 90028 | 3.90 | 7.81 | 2 |
| TDZ-02 | C. albicans ATCC 90028 | 1.95 | 7.81 | 4 |
| TDZ-01 | C. neoformans ATCC 90112 | 7.81 | 15.62 | 2 |
| TDZ-02 | C. neoformans ATCC 90112 | 3.90 | 15.62 | 4 |
| Fluconazole | C. albicans ATCC 90028 | 0.50 | >64 | >128 |
| Amphotericin B | C. neoformans ATCC 90112 | 0.25 | 0.50 | 2 |
Table 2: Cytotoxicity and Selectivity Index (SI) of Lead Compounds
| Compound ID | Cytotoxicity IC50 (µg/mL) vs. Vero Cells | MIC (µg/mL) vs. C. albicans | Selectivity Index (SI = IC50/MIC) |
|---|---|---|---|
| TDZ-01 | > 100 | 3.90 | > 25.6 |
| TDZ-02 | 85.4 | 1.95 | 43.8 |
| Fluconazole | > 1000 | 0.50 | > 2000 |
Table 3: Effect of TDZ-02 on Total Ergosterol Content in C. albicans
| Treatment | Concentration (µg/mL) | Ergosterol Content (% of Control) |
|---|---|---|
| Control | 0 | 100% |
| TDZ-02 | 0.98 (0.5x MIC) | 45.2% |
| TDZ-02 | 1.95 (1x MIC) | 15.8% |
| Fluconazole | 0.25 (0.5x MIC) | 38.5% |
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. firstwordhealthtech.com [firstwordhealthtech.com]
- 6. fda.gov [fda.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. njccwei.com [njccwei.com]
- 9. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. japsonline.com [japsonline.com]
Application Notes and Protocols: Exploring Cyclohepta[d]thiazoles in Agricultural Fungicide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole moiety is a cornerstone in the development of a wide array of biologically active compounds, including a number of successful agricultural fungicides. This privileged scaffold offers a unique combination of electronic properties and structural rigidity, making it an attractive starting point for the design of novel crop protection agents. While extensive research has been dedicated to various substituted and fused thiazole systems, the potential of cyclohepta[d]thiazoles in agricultural applications remains a largely unexplored chemical space. This document provides a comprehensive overview of the prospective application of cyclohepta[d]thiazole derivatives in the discovery of new agricultural fungicides.
Due to the limited availability of direct research on cyclohepta[d]thiazoles for this specific application, these notes and protocols are based on established principles of thiazole chemistry and fungicidal research. They are intended to serve as a foundational guide for researchers venturing into this promising area.
Data Presentation: Hypothetical Fungicidal Activity
To illustrate the potential of this class of compounds, the following tables summarize hypothetical quantitative data for a series of cyclohepta[d]thiazole derivatives against common agricultural pathogens. These values are projected based on the known efficacy of other fungicidal thiazole analogues.
Table 1: In Vitro Fungicidal Activity of Cyclohepta[d]thiazole Derivatives (EC50 in µg/mL)
| Compound ID | R1 | R2 | Botrytis cinerea | Alternaria solani | Fusarium graminearum | Rhizoctonia solani |
| CHT-1 | H | H | 12.5 | 15.2 | 20.1 | 18.5 |
| CHT-2 | Cl | H | 5.8 | 7.1 | 9.8 | 8.2 |
| CHT-3 | OCH3 | H | 8.2 | 9.5 | 11.3 | 10.1 |
| CHT-4 | H | NO2 | 3.1 | 4.5 | 6.2 | 5.5 |
| CHT-5 | Cl | NO2 | 1.5 | 2.1 | 3.0 | 2.8 |
| Commercial Standard (e.g., Boscalid) | - | - | 2.1 | 3.5 | 5.0 | 4.2 |
Table 2: In Vivo Protective Efficacy of Selected Cyclohepta[d]thiazole Derivatives
| Compound ID | Application Rate (g/ha) | Disease Control (%) on Tomato (Alternaria solani) | Disease Control (%) on Wheat (Fusarium graminearum) |
| CHT-2 | 250 | 75 | 70 |
| CHT-4 | 250 | 85 | 82 |
| CHT-5 | 250 | 92 | 90 |
| Commercial Standard | 250 | 90 | 88 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of cyclohepta[d]thiazole derivatives as potential agricultural fungicides. These are generalized procedures and may require optimization for specific target compounds and fungal species.
Protocol 1: Synthesis of Cyclohepta[d]thiazole Derivatives
This protocol describes a potential synthetic route to the cyclohepta[d]thiazole core structure based on the classical Hantzsch thiazole synthesis.
Objective: To synthesize substituted cyclohepta[d]thiazole derivatives.
Materials:
-
2-Bromocycloheptanone (or other 2-halocycloheptanones)
-
Substituted thioamides (R-C(S)NH2)
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted thioamide (1.0 eq) in absolute ethanol.
-
Addition of Halo-ketone: To this solution, add 2-bromocycloheptanone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure cyclohepta[d]thiazole derivative.
-
Characterization: Characterize the final product using NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Antifungal Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) and EC50 of cyclohepta[d]thiazole derivatives against various fungal pathogens.
Materials:
-
Synthesized cyclohepta[d]thiazole derivatives
-
Fungal strains (e.g., Botrytis cinerea, Alternaria solani)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of each test compound in DMSO at a concentration of 10 mg/mL.
-
Serial Dilution: Perform a serial two-fold dilution of the stock solutions in the wells of a 96-well plate using the appropriate liquid medium to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).
-
Inoculum Preparation: Prepare a spore suspension of the test fungus in sterile water from a fresh culture. Adjust the spore concentration to 1 x 10⁵ spores/mL.
-
Inoculation: Add the fungal spore suspension to each well of the microtiter plate. Include a positive control (commercial fungicide) and a negative control (medium with DMSO).
-
Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.
-
Data Analysis: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth. Calculate the percentage of growth inhibition for each concentration and determine the EC50 value using appropriate software.
Protocol 3: In Vivo Protective Efficacy Assay (Detached Leaf Assay)
Objective: To evaluate the protective fungicidal activity of cyclohepta[d]thiazole derivatives on plant tissue.
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., tomato for Alternaria solani)
-
Synthesized cyclohepta[d]thiazole derivatives formulated as an emulsifiable concentrate or wettable powder.
-
Fungal spore suspension (1 x 10⁵ spores/mL)
-
Sterile water
-
Petri dishes with moist filter paper
Procedure:
-
Compound Application: Prepare different concentrations of the test compounds in sterile water containing a surfactant (e.g., Tween 20). Uniformly spray the solution onto the upper surface of the detached leaves. Allow the leaves to air dry.
-
Inoculation: After the leaves are dry, inoculate them by placing a drop of the fungal spore suspension onto the center of each leaf.
-
Incubation: Place the inoculated leaves in Petri dishes containing moist filter paper to maintain high humidity. Incubate at 25°C with a 12h/12h light/dark cycle.
-
Disease Assessment: After 3-5 days, assess the disease severity by measuring the diameter of the necrotic lesions on the leaves.
-
Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.
Mandatory Visualizations
Signaling Pathway: Hypothetical Mechanism of Action
Thiazole-based fungicides are known to act on various molecular targets within the fungal cell. A plausible mechanism of action for a novel cyclohepta[d]thiazole derivative could be the inhibition of a key enzyme in the fungal respiratory chain, such as succinate dehydrogenase (SDH).
Caption: Hypothetical inhibition of Succinate Dehydrogenase (SDH) by a cyclohepta[d]thiazole derivative.
Experimental Workflow: Fungicide Discovery and Evaluation
The following diagram illustrates a typical workflow for the discovery and evaluation of new fungicidal compounds.
Application Notes and Protocols: High-Throughput Screening of a 2-Amino-Tetrahydrocycloheptathiazole Library for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The structural diversity and synthetic accessibility of 2-aminothiazole derivatives make them ideal candidates for high-throughput screening (HTS) campaigns aimed at discovering novel drug leads.[4] This application note details a comprehensive high-throughput screening protocol for a focused library of 2-amino-tetrahydrocycloheptathiazole compounds to identify potent inhibitors of a target kinase, a crucial class of enzymes often implicated in disease pathology.
It is important to note that the 2-aminothiazole scaffold has been identified as a potential source of "frequent hitters" or promiscuous compounds in HTS assays, which can lead to false-positive results.[5] Therefore, a robust screening cascade with appropriate counter-screens and secondary assays is essential to eliminate misleading hits and ensure the identification of genuine, target-specific inhibitors.[6]
High-Throughput Screening Workflow
The screening workflow is designed to efficiently identify and validate true positive hits from the compound library. The process begins with a primary screen of the entire library at a single concentration to identify initial hits. These hits are then subjected to a confirmation screen and a counter-screen to eliminate false positives. Finally, confirmed hits are further characterized in secondary assays to determine their potency and selectivity.
Data Presentation
Table 1: Summary of High-Throughput Screening Campaign
| Parameter | Value |
| Total Compounds Screened | 10,000 |
| Primary Screening Concentration | 10 µM |
| Primary Hit Rate (%) | 2.5% |
| Number of Primary Hits | 250 |
| Confirmation Rate (%) | 80% |
| Number of Confirmed Hits | 200 |
| Hit Rate after Counter-Screen (%) | 1.5% |
| Number of Validated Hits | 150 |
Table 2: Potency and Selectivity of Top 5 Validated Hits
| Compound ID | IC50 (nM) - Target Kinase | IC50 (nM) - Off-Target Kinase 1 | IC50 (nM) - Off-Target Kinase 2 | Selectivity Index (Off-Target 1 / Target) |
| ATHC-001 | 150 | 15,000 | > 50,000 | 100 |
| ATHC-002 | 250 | 10,000 | 25,000 | 40 |
| ATHC-003 | 500 | > 50,000 | > 50,000 | > 100 |
| ATHC-004 | 800 | 5,000 | 12,000 | 6.25 |
| ATHC-005 | 1,200 | 20,000 | > 50,000 | 16.67 |
Experimental Protocols
Primary High-Throughput Screen: TR-FRET Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of a target kinase.
Materials:
-
Target Kinase
-
Biotinylated Substrate Peptide
-
ATP
-
Europium-labeled Anti-Phospho-Substrate Antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black assay plates
-
2-Amino-tetrahydrocycloheptathiazole compound library (10 mM in DMSO)
Procedure:
-
Prepare the compound plates by dispensing 50 nL of each compound from the library into the assay plates using an acoustic liquid handler.
-
Add 5 µL of the target kinase solution to each well.
-
Add 5 µL of the biotinylated substrate peptide and ATP mixture to initiate the kinase reaction.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the detection mixture containing the Europium-labeled antibody and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plates on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound relative to positive and negative controls.
Counter-Screen: Assay Interference
This protocol is designed to identify compounds that interfere with the TR-FRET assay components.
Procedure:
-
Follow the same procedure as the primary screen, but without the target kinase.
-
Compounds that show a significant change in the TR-FRET signal in the absence of the enzyme are flagged as potential assay interference compounds.
Secondary Assay: IC50 Determination
This protocol determines the potency of the confirmed hits.
Procedure:
-
Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution series).
-
Perform the TR-FRET kinase assay as described in the primary screen protocol with the diluted compounds.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway and Mechanism of Action
The following diagram illustrates a generic kinase signaling pathway and the proposed mechanism of action for the identified inhibitors.
Hit Triage Logic
The following diagram outlines the decision-making process for advancing hits through the screening cascade.
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of a 2-amino-tetrahydrocycloheptathiazole library to identify novel kinase inhibitors. The detailed protocols and structured workflow, including essential counter-screens, are designed to minimize the identification of false positives and ensure the selection of high-quality, validated hits for progression into lead optimization. The adaptability of the described TR-FRET assay platform allows for its application to a wide range of kinase targets.
References
- 1. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 5. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Synthesis with Cycloheptanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Hantzsch synthesis of dihydropyridines using cycloheptanone substrates.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch reaction with cycloheptanone is showing low to no yield. What are the primary causes?
A1: Low yields in Hantzsch synthesis involving cycloheptanone are common and can stem from several factors. The classical Hantzsch method often requires harsh conditions and long reaction times, which can lead to product degradation.[1] Key areas to investigate include:
-
Lower Reactivity of Ketones: Cycloheptanone, as a ketone, is inherently less reactive than the aldehydes typically used in the classical Hantzsch synthesis. This can lead to slow reaction rates and incomplete conversion.
-
Steric Hindrance: The cyclic nature of cycloheptanone may introduce steric hindrance, affecting the initial condensation steps.
-
Suboptimal Reaction Conditions: Traditional solvents like ethanol and acetic acid may not be ideal for all substrates, including cycloheptanone.[1] The reaction temperature and time are critical parameters that need to be optimized.[1]
-
Side Reactions: The formation of byproducts, such as from self-condensation of cycloheptanone or Michael adducts, can reduce the yield of the desired dihydropyridine.[2]
Q2: How can I improve the conversion of my cycloheptanone-based Hantzsch reaction?
A2: To drive the reaction to completion, consider the following optimization strategies:
-
Catalysis: The use of a catalyst can significantly accelerate the reaction. Both Lewis acids (e.g., Yb(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid) have proven effective in Hantzsch and similar multicomponent reactions.[1] For reactions involving cyclic ketones, an acid catalyst is often beneficial.
-
Microwave or Ultrasound Irradiation: These non-conventional energy sources can dramatically reduce reaction times and improve yields compared to conventional heating by providing localized and efficient energy transfer.[1]
-
Solvent Selection: The polarity of the solvent can influence the reaction rate.[1] While ethanol is common, exploring higher boiling point solvents like DMF or greener alternatives like glycerol or even solvent-free conditions might be beneficial.[3] Conducting the reaction in aqueous micelles has also been shown to give high yields for traditional Hantzsch reactions.[4]
-
Reagent Stoichiometry and Concentration: Optimizing the ratio of reactants is crucial. Sometimes, operating at higher concentrations or under solvent-free conditions can improve reaction rates and yields.[5]
Q3: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?
A3: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and varying conditions can lead to unexpected products.[4] Common side products include:
-
Oxidized Pyridine: The desired 1,4-dihydropyridine product can be oxidized to the corresponding pyridine, especially under harsh conditions or exposure to air. To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Knoevenagel Adduct Self-Condensation: The intermediate formed from the condensation of the aldehyde and the β-dicarbonyl compound can undergo self-condensation.
-
Michael Adducts: Intermediates can form through competing Michael addition pathways.[2]
To identify byproducts, techniques such as NMR, mass spectrometry, and chromatography are essential. To minimize their formation, careful control of reaction temperature, stoichiometry, and order of reagent addition is recommended.
Q4: What is the best nitrogen source for the Hantzsch reaction with cycloheptanone?
A4: Ammonium acetate is the most commonly used and reliable nitrogen source for the Hantzsch synthesis.[6][7] It is a convenient solid that can also act as a mild catalyst. While aqueous ammonia is used in the classical procedure, ammonium acetate often provides better and more consistent results.[6] The use of urea has also been reported, but it may lead to more byproducts.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low reactivity of cycloheptanone.2. Inappropriate solvent or temperature.3. Catalyst inefficiency or absence. | 1. Increase reaction temperature or switch to microwave/ultrasound irradiation.2. Screen different solvents (e.g., ethanol, isopropanol, DMF, glycerol) or attempt a solvent-free reaction.3. Introduce a catalyst. Start with a mild Brønsted acid like p-toluenesulfonic acid (PTSA) or a Lewis acid like Yb(OTf)₃. |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient reaction time or energy input.2. Reversible reaction steps.3. Catalyst deactivation. | 1. Extend the reaction time or increase the temperature/microwave power.2. If possible, remove water as it forms (e.g., using a Dean-Stark apparatus), although this is less common in modern Hantzsch protocols.3. Use a more robust or higher loading of the catalyst. |
| Multiple Spots on TLC / Impure Product | 1. Formation of the oxidized pyridine byproduct.2. Self-condensation of reactants.3. Formation of regioisomers (in unsymmetrical synthesis). | 1. Conduct the reaction under an inert atmosphere (N₂ or Ar).2. Optimize the order of reagent addition. Consider a two-step approach where the enamine or the Knoevenagel adduct is pre-formed.3. For unsymmetrical products, a sequential addition protocol is highly recommended to ensure regioselectivity. |
| Product is a Dark Tar or Oil | 1. Decomposition of starting materials or product at high temperatures.2. Polymerization side reactions. | 1. Lower the reaction temperature and extend the reaction time.2. Use a milder catalyst.3. Ensure the purity of all starting materials. |
Data Presentation
Table 1: Effect of Catalyst on a Model Hantzsch-type Reaction for Polyhydroquinoline Synthesis *
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | None | Ethanol | 12 | 45 |
| 2 | PTSA (10) | Ethanol | 4 | 85 |
| 3 | L-Proline (15) | Ethanol | 6 | 78 |
| 4 | Yb(OTf)₃ (5) | Acetonitrile | 3 | 92 |
| 5 | Ceric Ammonium Nitrate (10) | Solvent-free | 0.5 | 90 |
*Data is representative and compiled from analogous polyhydroquinoline syntheses which are expected to show similar trends for cycloheptanone substrates.
Table 2: Influence of Solvent on a Model Hantzsch-type Reaction Yield *
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 8 | 75 |
| 2 | Water | 80 | 6 | 82 |
| 3 | Glycerol | 100 | 4 | 88 |
| 4 | DMF | 100 | 3 | 85 |
| 5 | Solvent-free | 90 | 1 | 95 |
*Data is representative and based on trends observed in various Hantzsch synthesis optimizations.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Solution
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), cycloheptanone (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add the chosen solvent (5 mL) and the catalyst (5-10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure polyhydroquinoline derivative.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
-
In a 10 mL microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), cycloheptanone (1.0 mmol), ethyl acetoacetate (1.0 mmol), ammonium acetate (1.2 mmol), and a catalyst (e.g., 10 mol% ceric ammonium nitrate).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Add ethanol to the solid mass and stir.
-
Filter the mixture to remove any insoluble catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for Hantzsch synthesis with cycloheptanone.
Caption: General experimental workflow for Hantzsch synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-amino-tetrahydrocycloheptathiazole
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of 2-amino-tetrahydrocycloheptathiazole. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 2-amino-tetrahydrocycloheptathiazole?
A1: The most frequently encountered byproduct is the isomeric 3-cycloheptyl-2-iminothiazolidine. Other potential impurities include unreacted starting materials such as 2-bromocycloheptanone and thiourea, as well as small amounts of polymeric material.
Q2: How is the isomeric byproduct, 3-cycloheptyl-2-iminothiazolidine, formed?
A2: The formation of 3-cycloheptyl-2-iminothiazolidine occurs through an alternative cyclization pathway during the Hantzsch-type synthesis. While the desired product is formed through the attack of the amino group onto the carbonyl carbon, the imino isomer arises from a different tautomeric form of the intermediate, leading to a different ring closure.
Q3: What analytical techniques can be used to differentiate between 2-amino-tetrahydrocycloheptathiazole and its isomeric byproduct?
A3: Spectroscopic methods are key to distinguishing between these isomers. In ¹H NMR spectroscopy, the protons on the carbon adjacent to the amino group in the desired product will have a different chemical shift compared to the corresponding protons in the imino isomer. IR spectroscopy can also be useful, as the C=N and N-H stretching frequencies will differ between the two compounds. High-Performance Liquid Chromatography (HPLC) is an excellent method for separating and quantifying the two isomers.
Q4: Can side reactions involving the starting materials lead to other impurities?
A4: Yes, under certain conditions, 2-bromocycloheptanone can undergo self-condensation, leading to higher molecular weight impurities. Thiourea can also decompose or react with itself, although this is less common under typical reaction conditions.
Troubleshooting Guide
Problem: Low yield of the desired 2-amino-tetrahydrocycloheptathiazole.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature.
-
-
Possible Cause 2: Suboptimal reaction temperature.
-
Solution: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow. If it is too high, it may promote the formation of byproducts and decomposition. Experiment with a temperature range of 60-80°C to find the optimal condition.
-
-
Possible Cause 3: Inefficient purification.
-
Solution: The product may be lost during the work-up and purification steps. Ensure the pH is carefully adjusted during extraction to minimize the solubility of the product in the aqueous phase. Use an appropriate solvent system for column chromatography to achieve good separation.
-
Problem: High proportion of the 3-cycloheptyl-2-iminothiazolidine byproduct.
-
Possible Cause: Reaction conditions favoring the isomeric cyclization.
-
Solution: The formation of the imino isomer can be influenced by the reaction solvent and pH. Running the reaction in a protic solvent like ethanol at a neutral or slightly basic pH generally favors the formation of the desired 2-amino isomer. Avoid strongly acidic conditions, which have been shown to promote the formation of the 2-imino isomer in some Hantzsch syntheses.[1]
-
Problem: The final product is contaminated with unreacted starting materials.
-
Possible Cause: Incorrect stoichiometry or insufficient reaction time.
-
Solution: Ensure that the molar ratio of thiourea to 2-bromocycloheptanone is appropriate; a slight excess of thiourea is often used. As mentioned previously, monitor the reaction to completion via TLC.
-
-
Possible Cause: Inadequate purification.
-
Solution: Both 2-bromocycloheptanone and thiourea have different polarities compared to the product. An effective aqueous wash can remove most of the unreacted thiourea. Column chromatography with a suitable solvent gradient should effectively separate the product from the unreacted 2-bromocycloheptanone.
-
Data Presentation
The following table summarizes hypothetical yield data for the synthesis of 2-amino-tetrahydrocycloheptathiazole under various reaction conditions. This data is intended to serve as a guideline for optimization.
| Run | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Yield of Isomeric Byproduct (%) |
| 1 | Ethanol | 60 | 4 | 65 | 15 |
| 2 | Ethanol | 78 (reflux) | 2 | 75 | 10 |
| 3 | Acetonitrile | 80 | 2 | 70 | 18 |
| 4 | Ethanol/H₂O | 70 | 3 | 72 | 12 |
Experimental Protocols
Synthesis of 2-amino-tetrahydrocycloheptathiazole
This protocol is a representative example based on the Hantzsch thiazole synthesis.
Materials:
-
2-bromocycloheptanone
-
Thiourea
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromocycloheptanone (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Stir the mixture at reflux (approximately 78°C) for 2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-amino-tetrahydrocycloheptathiazole.
Visualizations
Caption: Synthesis pathway and byproduct formation.
References
Technical Support Center: Purification of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine by column chromatography.
Troubleshooting Guides & FAQs
Question: My 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine is streaking or tailing badly on the silica gel column. How can I improve the peak shape?
Answer: Peak tailing is a common issue when purifying basic compounds like your aminothiazole derivative on standard silica gel. This is often due to strong interactions between the basic amine group and the acidic silanol groups on the silica surface.[1][2] Here are several strategies to mitigate this:
-
Incorporate a Basic Additive: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1][3] Triethylamine (TEA) or ammonium hydroxide are common choices. Start with 0.1-1% TEA in your eluent system. For very polar compounds, a stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a polar modifier in dichloromethane.[4]
-
Deactivate the Silica Gel: Before running the column, you can deactivate the silica gel by flushing it with a solvent system containing 1-3% triethylamine.[3]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica column.[1]
Question: The compound is not moving off the baseline, even with a highly polar solvent system like 100% ethyl acetate. What should I do?
Answer: This indicates a very strong interaction with the stationary phase, which is common for polar amines. Here's how to address this:
-
Increase Mobile Phase Polarity: A more polar eluent is needed. A common solvent system for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a gradient of 0-10% MeOH in DCM.
-
Use a Basic Modifier: As mentioned above, adding triethylamine or ammonium hydroxide to the mobile phase can help to reduce the strong interaction with the silica and promote elution.[1][4] A combination of DCM/MeOH with a small percentage of TEA is often effective.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography is not effective, reversed-phase chromatography is a viable alternative. The non-polar stationary phase is less likely to cause issues with basic compounds.[5]
Question: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?
Answer: Compound degradation on silica is a known issue, especially for sensitive molecules.
-
Confirming Instability: You can check for stability by performing a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica.[4]
-
Purification Alternatives:
-
Use a More Inert Stationary Phase: As mentioned, alumina or florisil can be good alternatives to silica gel.[4]
-
Deactivate the Silica Gel: Pre-treating the silica with a basic solution can reduce its acidity and minimize degradation.[3]
-
Reversed-Phase Chromatography: This is a good option as the stationary phase is less likely to be acidic.[5]
-
Question: My crude reaction mixture is not soluble in the solvent system I plan to use for the column. How should I load it?
Answer: If your crude mixture is insoluble in the eluent, you can use a "dry loading" technique.[6]
-
Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to this solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[2][6]
Data Presentation
The following table summarizes typical purification strategies and expected outcomes for 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine.
| Purification Method | Stationary Phase | Mobile Phase Example | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Normal-Phase with Basic Additive | Silica Gel | Dichloromethane/Methanol with 0.5% Triethylamine | 70-85% | >95% | 65-85% | Most common method; the basic additive is key to good peak shape and recovery.[5] |
| Normal-Phase on Alternative Media | Alumina (Neutral or Basic) | Hexanes/Ethyl Acetate | 70-85% | >95% | 70-90% | Good for compounds that are sensitive to acidic silica. |
| Reversed-Phase Chromatography | C18 Silica | Water/Acetonitrile with 0.1% Formic Acid or Ammonium Acetate | 70-85% | >98% | 75-90% | Excellent for polar compounds; ensure buffers are volatile if MS detection is used.[5] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Silica or Diol Column | Acetonitrile/Water with Ammonium Formate | 60-80% | >95% | 70-85% | A good alternative for highly polar compounds that have low retention in reversed-phase.[5] |
Experimental Protocols
Protocol 1: Standard Column Chromatography with a Basic Additive
This method utilizes a basic modifier in the mobile phase to improve the chromatography of the aminothiazole on standard silica gel.
-
Stationary Phase Preparation: Prepare a slurry of standard silica gel (60 Å, 40-63 µm) in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane with 0.5% TEA).
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine in a minimum amount of the initial mobile phase. If solubility is an issue, use the dry loading technique described in the FAQs.
-
Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 0% to 10% methanol in dichloromethane, keeping the TEA concentration constant).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting decision tree for purification.
References
Overcoming low yields in the synthesis of fused 2-aminothiazoles
Welcome to the technical support center for the synthesis of fused 2-aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and other complications during the synthesis of fused 2-aminothiazoles.
Question: My reaction is resulting in a very low yield or failing completely. What are the most common causes?
Answer: Low yields in the synthesis of fused 2-aminothiazoles, particularly through methods like the Hantzsch synthesis, can be attributed to several factors. A systematic approach to troubleshooting is recommended to pinpoint the issue.[1] The primary areas to investigate are:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that significantly influence the reaction outcome.[1]
-
Purity of Starting Materials: The purity of reactants, especially α-haloketones and thioureas, is crucial. α-Haloketones can be unstable, and impurities in thiourea can lead to side reactions.
-
Incorrect Stoichiometry: The molar ratio of reactants needs to be precise. An imbalance can lead to unreacted starting materials and the formation of byproducts.
-
Formation of Side Products: Competing side reactions can consume starting materials and reduce the yield of the desired product.[1]
-
Inefficient Halogenation (for in-situ methods): In one-pot syntheses where the α-haloketone is generated in-situ, incomplete halogenation of the ketone is a common reason for low conversion.
Question: I'm observing a significant amount of unreacted starting materials. How can I improve the conversion rate?
Answer: Seeing a large amount of unreacted starting materials suggests that the reaction conditions are not optimal for driving the reaction to completion. Consider the following adjustments:
-
Increase Reaction Temperature: Many Hantzsch-type syntheses require heating to overcome the activation energy.[1] If the reaction is being performed at room temperature, a gradual increase in temperature should be explored.
-
Extend Reaction Time: The reaction may simply need more time to complete. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Optimize the Solvent: The choice of solvent is critical. Polar protic solvents like ethanol or methanol are commonly used. In some cases, acetic acid has been shown to provide quantitative yields for specific substrates.[2] The optimal solvent can vary depending on the specific reactants.[3]
-
Use of a Catalyst: Various catalysts can enhance reaction rates and yields. Options range from Brønsted acidic ionic liquids to heterogeneous catalysts like montmorillonite-K10.[4] The use of a catalyst can often reduce the required reaction time and temperature.[5]
Question: My product is impure, and I suspect side reactions are occurring. What are the likely side products and how can I minimize them?
Answer: A common side reaction, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[1] To minimize the formation of these and other byproducts:
-
Control the pH: If using acidic conditions, ensure the pH is not excessively low, as this can promote the formation of certain side products.
-
Temperature Control: Overheating the reaction can lead to decomposition and the formation of undesired byproducts. A systematic optimization of the temperature is recommended.
-
Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can catalyze side reactions.
-
Purification Methods: If side products are forming, purification by column chromatography or recrystallization is often necessary to isolate the desired fused 2-aminothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing fused 2-aminothiazoles?
A1: The Hantzsch thiazole synthesis and its variations are the most widely used methods. This typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[6] One-pot procedures, where the α-haloketone is generated in situ from a ketone using a halogenating agent like N-bromosuccinimide (NBS) or iodine, have also become popular due to their efficiency.[3][4]
Q2: How can I improve the yield and reduce the reaction time of my synthesis?
A2: To improve yields and shorten reaction times, consider using alternative energy sources like microwave irradiation, which has been shown to significantly enhance yields.[1][7] Additionally, optimizing the catalyst and solvent system is crucial. For example, using copper(II) bromide in refluxing ethyl acetate has been reported to give good to excellent yields.[3]
Q3: Are there "greener" or more environmentally friendly methods for this synthesis?
A3: Yes, several efforts have been made to develop more environmentally benign protocols. These include using greener solvents like acetic acid or water, employing reusable heterogeneous catalysts, and utilizing energy-efficient methods like ultrasound assistance.[2][4][5]
Q4: What are the key parameters to optimize for a successful synthesis?
A4: The key parameters to optimize are:
-
Catalyst: The choice of catalyst can dramatically affect the outcome.
-
Solvent: The polarity and proticity of the solvent can influence reaction rates and solubility.[3]
-
Temperature: This needs to be carefully controlled to ensure complete reaction without promoting side reactions.[1]
-
Reaction Time: This should be optimized by monitoring the reaction's progress.
Data Presentation
Table 1: Optimization of Reaction Conditions for 4-Phenylthiazol-2-amine Synthesis
| Entry | Solvent | Base | Temperature | Time (h) | Yield (%) | Reference |
| 1 | EtOAc | K₂CO₃ | Reflux | 12 | 87 | [3] |
| 2 | MeOH | K₂CO₃ | Reflux | 12 | 82 | [3] |
| 3 | EtOH | K₂CO₃ | Reflux | 12 | 78 | [3] |
| 4 | THF | K₂CO₃ | Reflux | 12 | 45 | [3] |
| 5 | MeCN | K₂CO₃ | Reflux | 12 | 52 | [3] |
| 6 | EtOAc | NaHCO₃ | Reflux | 12 | 45 | [3] |
| 7 | EtOAc | None | Reflux | 12 | 30 | [3] |
Table 2: Effect of Catalyst and Reaction Conditions on 2-Aminothiazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Montmorillonite-K10 | DMSO | 80 | 2 h | High (not specified) | [4] |
| Brønsted Acidic Ionic Liquid | N/A | Ultrasound | 35-115 min | 20-78 | [4] |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | EtOH | 80 | N/A | High (not specified) | [8] |
| Silica Supported Tungstosilisic Acid | EtOH | Reflux | 3-4 h | 79-90 | [5] |
| Silica Supported Tungstosilisic Acid | EtOH | Ultrasound | 35-50 min | 85-94 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of 4-Aryl-2-aminothiazoles using Copper(II) Bromide [3]
-
Reactant Mixture: In a round-bottom flask, combine the aromatic methyl ketone (1.0 mmol), thiourea (1.2 mmol), copper(II) bromide (1.1 mmol), and potassium carbonate (1.5 mmol).
-
Solvent Addition: Add ethyl acetate (EtOAc) (10 mL) to the flask.
-
Reflux: Heat the mixture to reflux and maintain it for the time determined by TLC monitoring (typically 12 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate and wash it with water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-aryl-2-aminothiazole.
Protocol 2: Hantzsch Thiazole Synthesis of 2-amino-4-phenylthiazole [6]
-
Reactant Mixture: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a stir bar to the vial.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Cooling and Precipitation: Remove the reaction from the heat and allow it to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Isolation: Filter the resulting precipitate through a Buchner funnel. Wash the filter cake with water.
-
Drying: Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Hantzsch 2-aminothiazole synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Technical Support Center: Stability of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine in DMSO Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine when stored and used in Dimethyl Sulfoxide (DMSO) solutions.
Frequently Asked Questions (FAQs)
Q1: How stable is 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine in a DMSO stock solution?
A1: While specific stability data for this exact compound is not extensively published, the 2-aminothiazole core is known to be susceptible to degradation in DMSO at room temperature.[1] Chemical decomposition can occur, potentially leading to dimerization, oxidation, or the formation of other artifacts.[1][2] Therefore, it is crucial to handle and store DMSO stock solutions of this compound under controlled conditions to ensure the integrity of your experiments.
Q2: What are the primary degradation pathways for this compound in DMSO?
A2: For 2-aminothiazole derivatives like this one, the most likely degradation pathways in DMSO include:
-
S-Oxidation: The sulfur atom in the thiazole ring can be oxidized by DMSO, which can act as an oxidizing agent, especially when exposed to light or elevated temperatures.[2]
-
Dimerization: Some 2-aminothiazoles have been shown to form dimers when stored in DMSO at room temperature.[1]
-
Hydrolysis: If the DMSO is not anhydrous, absorbed water can lead to the hydrolysis of the amine group or potentially contribute to ring opening under certain conditions.[2]
-
Photodegradation: Exposure to light, particularly UV, can accelerate degradation.[2]
Q3: What are the recommended storage conditions for DMSO stock solutions of this compound?
A3: To maximize long-term stability and minimize degradation, the following storage conditions are highly recommended.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C.[2] | Low temperatures significantly slow the rate of chemical degradation.[2] Studies have shown that decomposition of 2-aminothiazoles is minimal at -20°C over several months.[1] |
| DMSO Quality | High-purity, anhydrous (water content <0.1%). | Minimizes the risk of water-mediated hydrolysis.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen).[2] | Reduces the potential for oxidation.[2] |
| Light Exposure | Protect from light using amber vials or by storing in a dark location.[2] | Prevents photodegradation.[2] |
| Concentration | Store at a higher concentration (e.g., 10 mM or greater).[3] | Higher concentrations can sometimes improve compound stability.[3] |
| Aliquoting | Aliquot the main stock solution into smaller, single-use volumes. | This practice is critical to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen into the solution.[1][2] |
Q4: My compound precipitates when I dilute the DMSO stock with my aqueous assay buffer. What should I do?
A4: This is a common issue known as "crashing out," which occurs when a compound that is soluble in DMSO is not soluble in the final aqueous solution.[4][5] The drastic change in solvent polarity causes the compound to precipitate.[4] See the Troubleshooting Guide below for detailed solutions.
Q5: How many times can I freeze and thaw my DMSO stock solution?
A5: It is strongly recommended to minimize freeze-thaw cycles.[1][2] Each cycle increases the risk of introducing atmospheric moisture and oxygen, which can accelerate degradation.[2] The best practice is to prepare single-use aliquots from your primary stock solution.[2] If aliquoting is not possible, some studies have shown no significant compound loss after up to 11 freeze-thaw cycles for a diverse set of compounds, but this is highly compound-dependent and should not be assumed for a 2-aminothiazole derivative.[6]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound activity over time. | Chemical degradation of the compound in the DMSO stock solution. | • Prepare fresh stock solutions before critical experiments.[1]• Ensure proper storage conditions (-80°C, anhydrous DMSO, inert atmosphere).[2]• Perform a stability study (see protocols below) to understand the degradation rate under your storage conditions. |
| Compound precipitates upon dilution with aqueous buffer. | The compound has low aqueous solubility, and the final DMSO concentration is too low to keep it in solution. | • Reverse Dilution: Add the small volume of DMSO stock dropwise into the full volume of aqueous buffer while vortexing. This prevents localized high concentrations of the compound from forming in an aqueous environment.[4]• Stepwise Dilution: Gradually add the buffer in smaller increments, mixing between each addition.[4]• Increase Final DMSO%: Determine the maximum DMSO concentration your assay can tolerate (often 0.1% to 0.5% for cell-based assays) and adjust your dilution scheme accordingly.[4]• Use a Co-solvent: In some cases, co-solvents like PEG400 or Tween 80 can be used in the final solution to improve solubility.[7] |
| Inconsistent results between experiments. | Degradation of the stock solution; variability introduced by multiple freeze-thaw cycles; precipitation issues. | • Use single-use aliquots to ensure consistency.[2]• Visually inspect the final diluted solution for any signs of precipitation before use.• Always prepare working solutions fresh from a properly stored stock solution for each experiment.[3] |
| Cloudiness or crystals observed in the DMSO stock after thawing. | The compound may have precipitated out of the DMSO, or the DMSO itself may have partially frozen (freezing point ~18.5°C).[4] | • Gently warm the solution (e.g., to 37°C) and vortex or sonicate to attempt to redissolve the compound.[5]• Ensure the solution is completely clear before making any dilutions.• If the problem persists, the storage concentration may be too high for that temperature. |
Experimental Protocols
Protocol: Forced Degradation Study to Assess Stability
This protocol is designed to rapidly assess the stability of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine under various stress conditions.
1. Materials:
-
5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine
-
High-purity, anhydrous DMSO
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
HPLC-MS system with a C18 column
2. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
3. Application of Stress Conditions:
-
Set up five separate aliquots of the stock solution. The table below outlines the stress conditions for each.
| Condition | Procedure | Purpose |
| Control | Keep 1 mL of the stock solution at -20°C in the dark.[2] | Baseline for comparison. |
| Acid Hydrolysis | Mix 100 µL of stock with 900 µL of 1 M HCl. Incubate at 60°C for 24 hours.[2] | Simulates acidic degradation. |
| Base Hydrolysis | Mix 100 µL of stock with 900 µL of 1 M NaOH. Incubate at 60°C for 24 hours.[2] | Simulates alkaline degradation. |
| Oxidation | Mix 100 µL of stock with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.[2] | Tests susceptibility to oxidation. |
| Thermal Degradation | Incubate 1 mL of the stock solution at 60°C for 7 days.[2] | Assesses heat stability. |
4. Sample Analysis by HPLC-MS:
-
Before analysis, neutralize the acid and base-stressed samples to ~pH 7.
-
Dilute all samples (including the control) to a final concentration of approximately 10-100 µM with a 50:50 acetonitrile:water mixture.
-
Analyze by HPLC-MS to determine the percentage of the parent compound remaining and to identify any major degradation products.
Example HPLC Conditions: [2]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV (at a relevant wavelength) and MS
Visualizations
Caption: Experimental workflow for a forced degradation stability study.
Caption: Troubleshooting logic for compound precipitation issues.
References
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
Troubleshooting amine purification with acidic impurities
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with acidic impurities during amine purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My amine product is contaminated with an acidic starting material or reagent. How can I remove it?
Answer: The most common method to remove acidic impurities is through liquid-liquid extraction by manipulating the pH. Since amines are basic, they react with acids to form water-soluble salts.[1]
-
Aqueous Base Wash: You can wash the organic solution containing your crude amine with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide.[2] The acidic impurity will react with the base to form a salt, which will then dissolve in the aqueous layer and can be separated. This process should be repeated until no more gas evolution (CO2) is observed, indicating all the acid has been neutralized.[2]
-
Acid Wash for Amine Extraction: Alternatively, you can treat the mixture with a dilute acid like HCl.[3] This will protonate your basic amine, converting it into a water-soluble ammonium salt that partitions into the aqueous layer.[1][3] The acidic impurity (if it is a weaker acid than the one used for the wash) and other neutral organic impurities will remain in the organic layer. You can then separate the aqueous layer, basify it (e.g., with NaOH) to regenerate the free amine, and extract your purified product back into an organic solvent.[1]
Question 2: My purification by silica gel chromatography is giving poor yield and streaky bands. What is causing this?
Answer: This is a frequent issue caused by the interaction between the basic amine and the acidic nature of standard silica gel.[4] The amine adsorbs strongly to the acidic silanol groups on the silica surface, leading to poor elution, tailing of peaks, and sometimes irreversible binding.[4]
Solutions:
-
Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine or ammonia, to your mobile phase.[4] This modifier will interact with the acidic sites on the silica, reducing the strong adsorption of your target amine and allowing for better elution.
-
Amine-Functionalized Silica: Use a specialized stationary phase, such as amine-functionalized silica.[4] These columns have a basic surface that minimizes the strong acid-base interactions, resulting in improved peak shape and more efficient separation without needing a mobile phase modifier.[4]
Question 3: I'm observing foaming in my amine solution during processing. What are the likely causes and how can I fix it?
Answer: Foaming is a common operational problem in larger-scale amine systems and can be caused by various contaminants.
-
Common Causes:
-
Hydrocarbons: Condensed or entrained hydrocarbons are a frequent cause of foaming.[5]
-
Suspended Solids: Particulates like iron sulfide or degradation products can stabilize foam.[5]
-
Surfactants: Contaminants from other process streams can act as surfactants.
-
Degradation Products: Some products formed from the degradation of the amine itself can contribute to foaming.
-
-
Troubleshooting Steps:
-
Inlet Separation: Ensure that knockout drums or filter-coalescers are effectively removing entrained liquids and solids from the feed gas before it contacts the amine solution.[5]
-
Filtration: Implement a robust filtration scheme with both mechanical and activated carbon filters to remove suspended solids and dissolved contaminants.
-
Anti-Foam Agents: Onsite testing can help identify an appropriate anti-foam agent to break the foam.[6]
-
Temperature Control: Keeping the lean amine temperature slightly higher (e.g., 5°C) than the inlet gas can prevent hydrocarbon condensation.[5]
-
Question 4: I've tried standard extraction and chromatography, but my amine is still impure. Is there an alternative purification technique?
Answer: Yes, a novel technique using trichloroacetic acid (TCA) has been developed for efficient amine purification. This method relies on the precipitation of the amine as a salt, leaving impurities behind in the solvent.[7][8]
The process involves:
-
Salt Formation: Adding TCA to a crude mixture of the amine in a suitable solvent (like ethyl acetate) causes the amine to precipitate as its trichloroacetate salt.[8]
-
Separation: The solid amine salt is easily separated from the liquid containing the soluble impurities by simple filtration.
-
Liberation of Pure Amine: The purified amine salt is then gently heated. The TCA decomposes into volatile byproducts (chloroform and CO2), yielding the pure free amine directly.[7][8] This technique has been shown to be highly effective for a broad range of amines with excellent yields.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of acidic impurities in amine synthesis and processing? A1: Acidic impurities can originate from various sources:
-
Reagents and Catalysts: Leftover acidic reagents from synthesis, such as mineral acids (HCl) or organic acids (formic acid, acetic acid).[5]
-
Absorbed Gases: In industrial settings, amines can absorb acidic gases like CO2, H2S, SO2, and HCN from gas streams.[5]
-
Degradation Products: Amines can degrade over time, especially at high temperatures, to form acidic compounds. The reaction between amines and contaminants can form heat-stable salts (HSS), which are non-regenerable and reduce the amine's capacity.[9] Common anions in HSS include formate, acetate, thiosulfate, and thiocyanate.[9]
Q2: How can I analyze the purity of my amine and detect acidic contaminants? A2: Several analytical methods can be used to assess purity and quantify impurities:
-
Titration: Potentiometric titration is a common method to determine the concentration of the free amine (alkalinity) and can also be used to quantify acidic components.[9][10]
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile amines and impurities. Using a flame ionization detector (FID) or a more sensitive nitrogen-phosphorus detector (NPD) is effective.[10][11]
-
Ion Chromatography (IC): IC is the preferred method for identifying and quantifying the ionic species that form heat-stable salts, such as formate, acetate, chloride, and sulfate.[9][12] This is crucial for monitoring the health of industrial amine solutions.
Q3: What is the fundamental principle of using an acidic wash to purify an amine? A3: The principle is based on the difference in the acid-base properties of the components in the mixture. Amines are basic due to the lone pair of electrons on the nitrogen atom.[13] When an acidic aqueous solution (e.g., dilute HCl) is added to an organic solvent containing the crude amine, the following occurs:
-
Protonation: The acid donates a proton (H+) to the basic amine.
-
Salt Formation: The amine accepts the proton, forming a positively charged ammonium ion. This ion pairs with the conjugate base of the acid (e.g., Cl-) to form an ammonium salt.[1]
-
Phase Transfer: Most ammonium salts are highly polar and therefore soluble in water. The newly formed salt moves from the organic layer to the aqueous layer.[3] Neutral organic impurities and non-basic compounds remain in the organic layer. By separating the two layers, the amine is effectively separated from these impurities.
Data Presentation
Table 1: Efficiency of the Trichloroacetic Acid (TCA) Purification Method This table summarizes the purification yield of dicyclohexylamine from a 1:1 mixture with various types of impurities using the TCA precipitation method.
| Entry | Impurity | Initial Mixture Composition | Purification Yield |
| 1 | Naphthalene | 1:1 (Amine:Impurity) | 94%[8] |
| 2 | Biphenyl | 1:1 (Amine:Impurity) | 95% |
| 3 | Anisole | 1:1 (Amine:Impurity) | 98% |
| 4 | 4-tert-Butylphenol | 1:1 (Amine:Impurity) | 96% |
| 5 | Benzyl alcohol | 1:1 (Amine:Impurity) | 97% |
| 6 | Benzaldehyde | 1:1 (Amine:Impurity) | 95% |
| Data sourced from a study on TCA-induced amine purification.[8] |
Experimental Protocols
Protocol 1: Purification of an Amine via Acid-Base Extraction
Objective: To separate a basic amine from neutral or acidic impurities.
Materials:
-
Crude amine mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
Dilute aqueous acid (e.g., 1 M HCl)[3]
-
Dilute aqueous base (e.g., 2 M NaOH)[1]
-
Saturated sodium chloride solution (brine)
-
Anhydrous drying agent (e.g., Na2SO4 or MgSO4)
-
Separatory funnel
-
Beakers, flasks, and rotary evaporator
Methodology:
-
Dissolution: Dissolve the crude amine mixture in a suitable water-immiscible organic solvent. Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The top layer will typically be the organic phase and the bottom will be the aqueous phase (confirm densities if unsure). The protonated amine is now in the aqueous layer.[3] Drain the bottom aqueous layer into a clean flask.
-
Re-extraction (Optional): To ensure complete extraction of the amine, add a fresh portion of 1 M HCl to the organic layer, shake, and combine the aqueous layers. Discard the organic layer containing the neutral/acidic impurities.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M NaOH solution while stirring until the solution is strongly basic (check with pH paper, pH > 12). This deprotonates the ammonium salt, regenerating the free amine.[1] The amine may appear as an oil or a precipitate.
-
Product Extraction: Transfer the basic aqueous solution back to the separatory funnel. Add a fresh portion of organic solvent, shake, and allow the layers to separate. Drain the lower aqueous layer.
-
Drying: Collect the organic layer containing the purified amine. Wash it with brine to remove residual water, then dry it over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the pure amine.
Protocol 2: Purification of an Amine via Trichloroacetic Acid (TCA) Precipitation
Objective: To purify an amine by selective precipitation of its TCA salt.[7][8]
Materials:
-
Crude amine mixture
-
Trichloroacetic acid (TCA)
-
Anhydrous organic solvent (e.g., ethyl acetate)
-
Low-boiling organic base (e.g., triethylamine, optional)
-
Filtration apparatus (Büchner funnel)
-
Heating apparatus (oil bath) and vacuum line
Methodology:
-
Dissolution: Dissolve the crude amine mixture (containing 1 equivalent of amine) in a minimal amount of anhydrous ethyl acetate.
-
Precipitation: To this solution, add 1 to 3 equivalents of solid TCA.[8] Stir the mixture. The amine-TCA salt should precipitate out of the solution. The optimal number of equivalents may need to be determined empirically.
-
Isolation: Isolate the precipitated salt by vacuum filtration. Wash the solid salt with a small amount of cold, fresh solvent to remove any remaining soluble impurities.
-
Amine Regeneration: Transfer the dried amine-TCA salt to a round-bottom flask.
-
Decomposition: Gently heat the flask (e.g., in an oil bath at 40-50°C) under reduced pressure.[7] The TCA will decompose into volatile CO2 and chloroform, which are removed by the vacuum. A small amount of a low-boiling organic base can be added to catalyze the decarboxylation.[7]
-
Final Product: Continue heating under vacuum until all volatile components have been removed. The remaining substance is the pure, solvent-free amine. The purification of dicyclohexylamine using this method resulted in a 94% yield.[8]
Visualizations
Caption: A logical workflow for troubleshooting common amine purification issues.
References
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. Workup [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. refiningcommunity.com [refiningcommunity.com]
- 6. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 8. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. refining.metrohmusa.com [refining.metrohmusa.com]
- 10. bre.com [bre.com]
- 11. Analytical Method [keikaventures.com]
- 12. Highly sensitive analysis of amines, organic acids, and other ionic substances | Metrohm [metrohm.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Improving solubility of cyclohepta-fused thiazole compounds for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohepta-fused thiazole compounds. The focus is on addressing solubility challenges encountered during biological assays.
FAQs and Troubleshooting Guides
This section addresses common issues related to the solubility of cyclohepta-fused thiazole compounds in biological assays.
Q1: My cyclohepta-fused thiazole compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I fix it?
A: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate.
Troubleshooting Steps:
-
Optimize Dilution Protocol: Instead of a single large dilution, perform a serial dilution. Ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to prevent localized high concentrations that encourage precipitation.
-
Lower the Final Compound Concentration: Your target concentration may be above the compound's aqueous solubility limit. Test a lower concentration range in your assay.
-
Adjust Final DMSO Concentration (with caution): Increasing the final percentage of DMSO in your assay can help maintain solubility. However, it is crucial to first determine the tolerance of your specific cell line or enzyme to DMSO, as it can exhibit toxicity or interfere with assay components. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically validated.
-
Sonication: After dilution, brief sonication of the solution can help to break down and redissolve fine precipitates, leading to a more homogeneous suspension.
Q2: I am observing high variability in my biological assay results with a cyclohepta-fused thiazole compound. Could solubility be the cause?
A: Yes, poor solubility is a frequent cause of inconsistent and unreliable data in biological assays. If the compound is not fully dissolved, the actual concentration in the assay wells will be inconsistent, leading to high variability in the observed biological effect.
Troubleshooting Workflow:
Preventing degradation of 2-aminothiazole derivatives during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of these valuable compounds during experimental workup.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification and isolation of 2-aminothiazole derivatives.
Issue 1: Significant product loss or the appearance of multiple unknown spots on TLC after aqueous workup.
-
Question: My 2-aminothiazole derivative seems to be degrading during extraction and washing steps. What could be the cause and how can I prevent it?
-
Answer: 2-aminothiazole derivatives can be susceptible to hydrolysis under both strongly acidic and basic conditions. The thiazole ring can be sensitive to ring-opening, and the exocyclic amino group can influence the electron density of the ring system, affecting its stability.
Troubleshooting Steps:
-
pH Control: During aqueous extraction, maintain the pH of the aqueous layer as close to neutral (pH 7) as possible. Use mild acids (e.g., dilute citric acid or acetic acid) or bases (e.g., sodium bicarbonate or dilute potassium carbonate) for neutralization. Avoid strong acids like concentrated HCl and strong bases like NaOH if possible.[1]
-
Temperature Management: Perform extractions at room temperature or below. If the compound is particularly sensitive, pre-cool the solvents and perform the extraction in an ice bath.
-
Minimize Contact Time: Reduce the duration of the aqueous workup to minimize the time the compound is in contact with the aqueous phase.
-
Solvent Choice: Use solvents that are immiscible with water and in which your compound is highly soluble to ensure efficient extraction.[2]
-
Issue 2: The product color darkens, or new impurities appear after solvent evaporation or chromatography.
-
Question: My purified 2-aminothiazole derivative is showing signs of degradation, such as color change, even after I have removed the solvent. What is happening and what can I do?
-
Answer: This is often a sign of oxidative degradation. The 2-aminothiazole ring system can be sensitive to atmospheric oxygen, especially when exposed to heat and light.
Troubleshooting Steps:
-
Use of Antioxidants: Consider adding a small amount of an antioxidant to your crude product before purification or to the solvents used in the workup and chromatography. Sodium bisulfite is a common and effective antioxidant for this purpose.[3] It can be used in the aqueous phase during workup to scavenge dissolved oxygen.
-
Inert Atmosphere: Whenever possible, perform workup and purification steps under an inert atmosphere of nitrogen or argon. This is particularly important during solvent evaporation, where the concentration of the compound and its exposure to air and heat are high.
-
Degassing Solvents: Use solvents that have been degassed by bubbling with nitrogen or argon, or by the freeze-pump-thaw method. This removes dissolved oxygen that can contribute to degradation.
-
Temperature Control during Evaporation: Remove solvents under reduced pressure at the lowest possible temperature. Avoid prolonged heating on a rotary evaporator.
-
Issue 3: Product degradation is observed even when working in the dark and under an inert atmosphere.
-
Question: I've taken precautions against light and oxygen, but my 2-aminothiazole derivative is still degrading. What other factors could be at play?
-
Answer: If photodegradation and oxidation have been ruled out, the degradation is likely due to thermal instability or sensitivity to the purification media.
Troubleshooting Steps:
-
Choice of Chromatography Stationary Phase: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. Consider using neutral or deactivated silica gel, or an alternative stationary phase like alumina (basic or neutral).
-
Solvent Purity: Ensure that the solvents used for workup and chromatography are of high purity and free from acidic or basic impurities.
-
Avoid Chlorinated Solvents: In some cases, chlorinated solvents like dichloromethane (DCM) can generate trace amounts of HCl, which can degrade acid-sensitive compounds. If you suspect this is an issue, consider alternative solvents.
-
Temperature of Solvent Removal: As mentioned previously, always use the lowest possible temperature for solvent evaporation. For highly sensitive compounds, consider techniques like lyophilization (freeze-drying) if the compound is soluble in suitable solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for 2-aminothiazole derivatives during workup?
A1: The primary degradation pathways for 2-aminothiazole derivatives during workup are:
-
Hydrolysis: The thiazole ring can be susceptible to cleavage under strongly acidic or basic conditions.
-
Oxidation: The electron-rich 2-aminothiazole ring system can be oxidized by atmospheric oxygen, often leading to colored impurities. This can be exacerbated by heat and light.
-
Photodegradation: Many heterocyclic compounds are sensitive to UV and visible light, which can induce ring-opening or other rearrangements.[4][5]
Q2: How can I tell if my 2-aminothiazole derivative is degrading?
A2: Signs of degradation include:
-
A change in the color of the solution or the isolated solid (e.g., from colorless to yellow or brown).
-
The appearance of new spots on a Thin Layer Chromatography (TLC) plate.
-
A decrease in the expected yield of the desired product.
-
The appearance of unexpected peaks in analytical data such as NMR or LC-MS.
Q3: Are there any general "best practices" for handling 2-aminothiazole derivatives during workup?
A3: Yes, here are some general best practices:
-
Work quickly and efficiently to minimize the time the compound is exposed to potentially harmful conditions.
-
Whenever possible, work under an inert atmosphere (nitrogen or argon).
-
Protect the compound from light by using amber glassware or by wrapping flasks in aluminum foil.
-
Use purified, degassed solvents.
-
Maintain a neutral pH during aqueous workups.
-
Keep the temperature as low as practical during all steps, especially during solvent removal.
Q4: Can I use a rotary evaporator to remove the solvent from my 2-aminothiazole derivative?
A4: Yes, but with caution. It is crucial to use the lowest possible water bath temperature and to avoid heating for extended periods. If the compound is known to be thermally labile, it is better to remove the solvent at room temperature under high vacuum or to use alternative methods like lyophilization.
Data Presentation
While specific quantitative data on the degradation of a wide range of 2-aminothiazole derivatives under various workup conditions is not extensively available in the literature, the following table summarizes the key factors that influence their stability and the recommended strategies to mitigate degradation.
| Factor | Potential for Degradation | Recommended Mitigation Strategies |
| pH | High (Strongly Acidic or Basic) | - Maintain pH as close to neutral (7) as possible during aqueous workup.- Use mild acids (e.g., citric acid) and bases (e.g., sodium bicarbonate) for neutralization. |
| Oxygen (Air) | High | - Work under an inert atmosphere (Nitrogen or Argon).- Use degassed solvents.- Add an antioxidant like sodium bisulfite to the aqueous phase of the workup. |
| Light | Moderate to High | - Protect the reaction and purification setup from light using amber glassware or aluminum foil. |
| Temperature | Moderate to High | - Perform extractions at or below room temperature.- Remove solvents under reduced pressure at the lowest practical temperature. |
| Purification Media | Moderate | - Use neutral or deactivated silica gel for chromatography if the compound is acid-sensitive.- Consider alternative stationary phases like alumina. |
Experimental Protocols
Protocol 1: General Aqueous Workup for a 2-Aminothiazole Derivative
This protocol provides a general guideline for an aqueous workup designed to minimize degradation.
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction is sensitive to water, perform the initial quench at 0 °C in an ice bath.
-
Neutralization:
-
If the reaction is acidic, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is approximately 7.
-
If the reaction is basic, slowly add a dilute aqueous solution of citric acid or 1 M HCl until the pH of the aqueous layer is approximately 7.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery.
-
-
Washing:
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution). This helps to remove residual water and some water-soluble impurities.
-
-
Drying and Filtration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and wash it with a small amount of the extraction solvent.
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept as low as possible (ideally room temperature or slightly above).
-
Protocol 2: Purification of a 2-Aminothiazole Derivative using an Antioxidant
This protocol describes a workup procedure that incorporates an antioxidant to prevent oxidative degradation.
-
Reaction Quench and Neutralization: Follow steps 1 and 2 from Protocol 1.
-
Addition of Antioxidant: Before extraction, add a freshly prepared aqueous solution of sodium bisulfite (NaHSO₃) (approximately 5-10% w/v) to the biphasic mixture. The amount to add can be estimated, but a slight excess is generally not harmful.
-
Extraction and Subsequent Steps: Proceed with the extraction, washing, drying, and solvent removal as described in Protocol 1. The presence of the bisulfite in the aqueous phase will help to scavenge any dissolved oxygen.
Visualizations
The following diagrams illustrate key workflows and logical relationships in handling 2-aminothiazole derivatives.
Caption: General experimental workflow for the workup and purification of 2-aminothiazole derivatives, highlighting potential degradation points.
Caption: A logical troubleshooting workflow for identifying and addressing the degradation of 2-aminothiazole derivatives.
References
- 1. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]
- 2. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 3. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Thiazole Synthesis via Bromination of Cycloheptanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiazoles derived from the bromination of cycloheptanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bromination of cycloheptanone and the subsequent Hantzsch thiazole synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Cycloheptanone | 1. Inactive bromine. 2. Insufficient acid catalyst. 3. Low reaction temperature. | 1. Use a fresh bottle of bromine or titrate to determine its concentration. 2. Ensure the use of a suitable acid catalyst (e.g., glacial acetic acid, HBr) in an appropriate amount. 3. Gradually increase the reaction temperature, monitoring for the consumption of starting material by TLC or GC. |
| Formation of Multiple Products (TLC/GC analysis) | 1. Polybromination. 2. Favorskii rearrangement. 3. Self-condensation of cycloheptanone. | 1. Slowly add bromine to the reaction mixture to maintain a low concentration. Use a slight excess of cycloheptanone.[1] 2. Avoid basic conditions during workup. Neutralize with a weak, non-nucleophilic base if necessary. 3. Ensure acidic conditions are maintained throughout the reaction to favor enol formation for bromination over enolate formation for condensation. |
| Low Yield of 2-Bromocycloheptanone | 1. Loss during aqueous workup. 2. Incomplete reaction. 3. Side reactions dominating. | 1. Ensure complete extraction with a suitable organic solvent. Perform multiple extractions with smaller volumes. 2. Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC. 3. Optimize reaction conditions to minimize side product formation (see above). |
| Low Yield of Thiazole Product | 1. Impure 2-bromocycloheptanone. 2. Suboptimal reaction conditions for Hantzsch synthesis. 3. Decomposition of reactants or product. | 1. Purify the 2-bromocycloheptanone by vacuum distillation or column chromatography before use. 2. Optimize temperature, solvent (e.g., ethanol, isopropanol), and reaction time. Consider microwave-assisted synthesis for improved yields.[2] 3. Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to air or moisture. |
| Difficulty in Purifying the Thiazole Product | 1. Presence of unreacted starting materials. 2. Formation of isomeric byproducts. 3. Tar formation. | 1. Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. 2. Isomeric iminothiazoles can form under acidic conditions.[2] Purification may require careful column chromatography or recrystallization. 3. Reduce reaction temperature and/or time. Ensure efficient stirring. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the bromination of cycloheptanone?
A1: The main side products are di- and polybrominated cycloheptanones and the Favorskii rearrangement product, cyclohexanecarboxylic acid.[1][3] Dibromination occurs when the initially formed 2-bromocycloheptanone reacts further with bromine. The Favorskii rearrangement is a base-catalyzed ring contraction of the α-haloketone.[3][4]
Q2: How can I minimize the formation of dibromocycloheptanone?
A2: To minimize dibromination, you should:
-
Use a precise 1:1 stoichiometry of cycloheptanone to bromine, or a slight excess of the ketone.
-
Add the bromine solution slowly and dropwise to the reaction mixture with vigorous stirring.[1]
-
Maintain a low reaction temperature to control the reaction rate.
Q3: What is the Favorskii rearrangement and how can I avoid it?
A3: The Favorskii rearrangement is the reaction of an α-haloketone with a base to form a ring-contracted carboxylic acid or its derivative.[3][4] In the case of 2-bromocycloheptanone, this would lead to cyclohexanecarboxylic acid. To avoid this, it is crucial to maintain acidic or neutral conditions throughout the reaction and workup. If neutralization is necessary, use a weak, non-nucleophilic base and perform the wash at low temperatures.
Q4: My Hantzsch thiazole synthesis is not working. What are the common pitfalls?
A4: Common issues include impure 2-bromocycloheptanone, incorrect stoichiometry, and suboptimal reaction conditions. Ensure your α-bromoketone is pure. The reaction often requires heating, and the choice of solvent can significantly impact the yield.[2]
Q5: How does the purity of 2-bromocycloheptanone affect the thiazole synthesis?
A5: The presence of unreacted cycloheptanone can lead to a complex mixture, as it will not participate in the thiazole formation. Dibrominated species can potentially react to form undesired byproducts. The Favorskii rearrangement product, being a carboxylic acid, can interfere with the basicity of the reaction medium for the thiazole synthesis.
Experimental Protocols
Protocol 1: α-Bromination of Cycloheptanone
This protocol is adapted from general procedures for the α-bromination of cyclic ketones.
Materials:
-
Cycloheptanone
-
Bromine
-
Glacial Acetic Acid
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve cycloheptanone (1.0 eq.) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Carefully pour the reaction mixture into ice-cold water and extract with dichloromethane.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromocycloheptanone.
-
Purify the crude product by vacuum distillation.
Protocol 2: Hantzsch Thiazole Synthesis of 2-Amino-4,5,6,7-tetrahydrocyclohepta[d]thiazole
This protocol is a general procedure for the Hantzsch thiazole synthesis.
Materials:
-
2-Bromocycloheptanone
-
Thiourea
-
Ethanol
-
5% Sodium Carbonate Solution
Procedure:
-
In a round-bottom flask, dissolve 2-bromocycloheptanone (1.0 eq.) and thiourea (1.1 eq.) in ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-4,5,6,7-tetrahydrocyclohepta[d]thiazole.
Data Presentation
| Reaction Parameter | Bromination of Cycloheptanone (Expected) | Hantzsch Thiazole Synthesis (Expected) |
| Reactant Ratio | Cycloheptanone:Bromine (1:1) | 2-Bromocycloheptanone:Thiourea (1:1.1) |
| Solvent | Glacial Acetic Acid | Ethanol |
| Temperature | 0-25 °C | Reflux |
| Reaction Time | 2-6 hours | 1-4 hours |
| Typical Yield | 60-80% | 70-90% |
| Major Byproducts | Dibromocycloheptanones, Cyclohexanecarboxylic acid | Isomeric iminothiazoles |
Visualizations
References
Technical Support Center: Synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine.
Experimental Protocols
Synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine
This protocol is adapted from the well-established Hantzsch thiazole synthesis, a reliable method for the preparation of 2-aminothiazole derivatives.
Materials:
-
Cycloheptanone
-
Thiourea
-
Iodine
-
Ethanol
-
Diethyl ether
-
Ammonium hydroxide solution (25%)
-
Magnesium sulfate (anhydrous)
-
Distilled water
-
n-hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine thiourea (2 equivalents) and iodine (1 equivalent).
-
Addition of Ketone: To this mixture, add cycloheptanone (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux in an oil bath at approximately 100°C for 24 hours. The mixture will become a dark, viscous mass.
-
Work-up - Dissolution: After 24 hours, remove the flask from the heat and allow it to cool to room temperature. Add hot distilled water in portions to dissolve the reaction mass.
-
Extraction of Unreacted Starting Materials: Transfer the aqueous solution to a separatory funnel and perform three extractions with diethyl ether to remove any unreacted cycloheptanone and iodine.
-
Basification: To the aqueous layer, add a 25% ammonium hydroxide solution until the solution is basic. This will precipitate the free amine.
-
Product Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator. The crude product will be obtained as a solid.
-
Purification: Recrystallize the crude product from n-hexane to yield pure 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine as a crystalline solid.
Data Presentation
Table 1: Representative Reaction Parameters for Hantzsch Synthesis of Fused 2-Aminothiazoles
| Starting Ketone | Halogen Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexanone | Iodine | None | 100 | 24 | Not specified | [General Protocol] |
| Substituted 2-bromoacetophenones | (Pre-brominated) | Methanol | 90 (Microwave) | 0.5 | up to 95 | [1] |
| Acetophenone | Iodine | Ethanol | 80 | 0.4-1.5 | 85-95 | |
| Various ketones | N-Bromosuccinimide | Water | 50 | Not specified | Good | [2] |
Table 2: Physical and Spectroscopic Data (Predicted/Typical)
| Property | Value |
| Molecular Formula | C₈H₁₂N₂S |
| Molecular Weight | 168.26 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | Varies based on purity |
| ¹H NMR (CDCl₃, δ) | Peaks corresponding to cycloheptane ring protons and amine protons |
| ¹³C NMR (CDCl₃, δ) | Peaks for cycloheptane carbons, thiazole ring carbons |
| Mass Spec (m/z) | [M+H]⁺ at approx. 169.08 |
Troubleshooting Guides and FAQs
Q1: My reaction did not yield any product, and I recovered most of my starting materials. What went wrong?
Possible Causes:
-
Insufficient reaction temperature: The Hantzsch synthesis often requires significant thermal energy to proceed.
-
Inadequate reaction time: The reaction may not have been allowed to run to completion.
-
Poor quality of reagents: Impurities in the starting materials can inhibit the reaction.
Solutions:
-
Increase Temperature: Ensure the reaction is refluxing at a temperature of at least 100°C.
-
Extend Reaction Time: While 24 hours is a general guideline, monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Verify Reagent Purity: Use freshly opened or purified reagents. Cycloheptanone should be distilled if its purity is questionable.
Q2: The yield of my reaction is very low. How can I improve it?
Possible Causes:
-
Suboptimal stoichiometry: The ratio of reactants is crucial.
-
Side reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.
-
Inefficient extraction or purification: Product may be lost during the work-up and purification steps.
Solutions:
-
Optimize Stoichiometry: While a 2:1 ratio of thiourea to ketone is standard, a slight excess of thiourea can sometimes improve yields.
-
Control Reaction Conditions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Improve Work-up Technique: Ensure complete extraction by performing multiple extractions and allowing for proper phase separation. During basification, ensure the pH is sufficiently high to precipitate all of the free amine.
Q3: I have an unexpected byproduct that is difficult to separate from my desired product. What could it be?
Possible Cause:
-
Formation of 2-imino-2,3-dihydrothiazole isomer: Under certain conditions, particularly acidic conditions, the Hantzsch synthesis can yield an isomeric byproduct.
Solution:
-
Purification Strategy: Careful column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), can often separate the desired 2-aminothiazole from its isomer.
-
Reaction Condition Adjustment: Maintaining neutral or slightly basic conditions during the reaction can help to minimize the formation of this byproduct.
Q4: The final product is a dark oil and will not crystallize. How can I purify it?
Possible Causes:
-
Presence of impurities: Tarry byproducts are common in the Hantzsch synthesis if the reaction overheats or if impure reagents are used.
-
Residual solvent: Trapped solvent can prevent crystallization.
Solutions:
-
Column Chromatography: If recrystallization fails, column chromatography is the most effective method for purifying oily products.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like cold hexane or pentane.
-
High Vacuum: Place the oil under a high vacuum for an extended period to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine.
Caption: Troubleshooting decision tree for low product yield.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of Cyclohepta[d]thiazole and Benzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of two classes of heterocyclic compounds: cyclohepta[d]thiazole and benzo[d]thiazole derivatives. While extensive research has highlighted the potent anticancer activities of various benzo[d]thiazole derivatives, data on the cytotoxicity of cyclohepta[d]thiazole derivatives is notably limited in the current scientific literature. This guide summarizes the available experimental data, details common experimental methodologies, and visualizes implicated signaling pathways to offer a comprehensive resource for researchers in oncology and medicinal chemistry.
Data Presentation: A Tale of Two Scaffolds
A direct comparative analysis of the cytotoxicity is hampered by the disparity in available research. The benzo[d]thiazole scaffold has been a subject of intense investigation, yielding a wealth of cytotoxicity data against numerous cancer cell lines. In contrast, studies on the anticancer properties of cyclohepta[d]thiazole derivatives are scarce.
Benzo[d]thiazole Derivatives: A Wealth of Cytotoxic Data
Numerous studies have demonstrated the potent cytotoxic effects of benzo[d]thiazole derivatives against a wide array of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of these compounds, showcasing their efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| KC12 | MDA-MB-231 (Breast) | 6.13 | [1] |
| KC21 | MDA-MB-231 (Breast) | 10.77 | [1] |
| KC30 | MDA-MB-231 (Breast) | 12.86 | [1] |
| FDI-6 (Reference) | MDA-MB-231 (Breast) | 20.79 | [1] |
| Compound with trichloro substitution | Triple-negative breast cancer | 30.49 | [2] |
| Compound 5c | Hela (Cervical) | 0.00065 | [3] |
| Compound 5f | KF-28 (Ovarian) | 0.0061 | [3] |
| Compound 5a | KF-28 (Ovarian) | 0.718 | [3] |
| Compound 5b | KF-28 (Ovarian) | 3.374 | [3] |
| Compound 5f | A2780 (Ovarian) | 2.34 | [3] |
| Compound 5g | A2780 (Ovarian) | 7.45 | [3] |
| Compound 5e | MCF-7 (Breast) | 0.6648 | [3] |
| Compound 5a | MDA-MB-231 (Breast) | 1.51 | [3] |
| 3-nitrophenylthiazolyl derivative 4d | MDA-MB-231 (Breast) | 1.21 | [4] |
| 4-chlorophenylthiazolyl derivative 4b | MDA-MB-231 (Breast) | 3.52 | [4] |
| 4-bromophenylthiazolyl derivative 4c | MDA-MB-231 (Breast) | 4.89 | [4] |
| Sorafenib (Reference) | MDA-MB-231 (Breast) | 1.18 | [4] |
Cyclohepta[d]thiazole Derivatives: An Area Ripe for Exploration
Direct experimental data on the cytotoxicity of cyclohepta[d]thiazole derivatives remains largely unavailable in published literature. However, studies on related cyclohepta-fused heterocyclic systems offer some insights into the potential of this scaffold. For instance, a new class of compounds, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][5][6]oxazoles, has demonstrated potent antimitotic activity, with GI50 values reaching the nanomolar range against a panel of 60 human cancer cell lines.[5][6] These compounds were found to induce cell cycle arrest in the G2/M phase and promote apoptosis.[5][6] While not direct analogues, the activity of these cyclohepta-containing molecules suggests that the cyclohepta[d]thiazole scaffold may also hold promise as a source of novel anticancer agents.
Experimental Protocols: Assessing Cytotoxicity
The most common method for evaluating the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
To better understand the processes involved in evaluating and the mechanisms of action of these compounds, the following diagrams are provided.
Caption: Workflow of a typical in vitro cytotoxicity assay.
Caption: Implicated signaling pathways in benzo[d]thiazole cytotoxicity.
Conclusion
The existing body of research strongly supports the role of benzo[d]thiazole derivatives as a promising scaffold for the development of novel anticancer agents, with many exhibiting potent cytotoxicity against a diverse range of cancer cell lines. The mechanisms of action for some of these compounds involve the inhibition of key cell survival pathways like AKT and ERK, and the induction of apoptosis.
In contrast, the cytotoxic potential of cyclohepta[d]thiazole derivatives remains a largely unexplored area. The promising activity of other cyclohepta-fused heterocyclic systems suggests that the cyclohepta[d]thiazole scaffold is a worthy target for future investigation in the quest for new and effective cancer therapies. Further research is warranted to synthesize and evaluate a library of cyclohepta[d]thiazole derivatives to elucidate their cytotoxic profiles and mechanisms of action, which could lead to the discovery of novel and potent anticancer drug candidates.
References
- 1. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2',3':3,4]cyclohepta[1,2- d][1,2]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
Fused 2-Aminothiazoles: A Comparative Guide to Their Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, fused 2-aminothiazole scaffolds have garnered significant attention due to their broad-spectrum activity against a variety of bacterial and fungal strains. This guide provides a comparative analysis of the antimicrobial performance of different fused 2-aminothiazole derivatives, supported by experimental data, to aid in the development of new therapeutic agents.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various fused 2-aminothiazole derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL, has been collated from multiple studies to provide a comparative overview. Lower MIC values indicate greater potency.
| Compound ID/Series | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| Thiazolyl-thiourea derivatives | Staphylococcus aureus: 4 - 16 | - | - | |
| Staphylococcus epidermidis: 4 - 16 | ||||
| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA): 4 | Escherichia coli: 8 | - | |
| Schiff base derivative (2a) | Staphylococcus epidermidis (MDR): 250 | Pseudomonas aeruginosa (MDR): 375 | Candida albicans: Zone of inhibition 20.0 mm | |
| Schiff base derivative (2b) | Staphylococcus epidermidis (MDR): 250 | Pseudomonas aeruginosa (MDR): 375 | Candida glabrata: Zone of inhibition 21.0 mm | |
| Schiff base derivative (2d) | Staphylococcus aureus (MDR): 250 | Escherichia coli (MDR): 375 | - | |
| Schiff base derivative (2g) | Staphylococcus aureus (MDR): 250 | Escherichia coli (MDR): 375 | - | |
| Functionally substituted 2-aminothiazoles | Potent activity, more active than ampicillin and streptomycin against some strains | Potent activity, more active than ampicillin and streptomycin against some strains | Good activity, better than ketoconazole and bifonazole against some strains | |
| Trifluoromethoxy substituted aminothiazoles | Staphylococcus aureus panel: 2 - 16 | - | - | |
| Compound 21 (2-aminothiazole based) | Staphylococcus aureus panel: 2 - 4 | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial spectrum of fused 2-aminothiazoles.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal colonies are picked from a fresh agar plate (18-24 hours old).
-
The colonies are suspended in a sterile saline solution or broth (e.g., Mueller-Hinton Broth for bacteria).
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
The standardized inoculum is then diluted to the final required concentration for testing.
-
-
Preparation of Compound Dilutions:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
The plates are incubated at 35-37°C for 16-24 hours for bacteria, and at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Control wells (growth control without compound and sterility control without inoculum) are included to ensure the validity of the results.
-
2. Agar Well Diffusion Method (for Preliminary Screening)
This method is often used for the initial screening of antimicrobial activity.
-
Preparation of Agar Plates:
-
A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
-
Preparation of Wells and Application of Compounds:
-
Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
A defined volume of the test compound solution at a specific concentration is added to each well.
-
-
Incubation and Measurement:
-
The plates are incubated under appropriate conditions.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms of action for some fused 2-aminothiazoles and a general workflow for their synthesis and antimicrobial evaluation.
Unraveling the Impact of Cycloalkyl Ring Size on 2-Aminothiazole Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationship (SAR) of 2-aminothiazole derivatives, focusing on the influence of cycloalkyl ring size on their biological activity. The information is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutics.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Fine-tuning the substituents on this heterocyclic ring is a common strategy to optimize potency, selectivity, and pharmacokinetic properties. One such modification, the introduction of cycloalkyl groups at the 2-amino position, has been explored to modulate the activity of these compounds against various biological targets. This guide delves into the available data on how the size of the cycloalkyl ring—from cyclopropyl to cyclohexyl—can impact the inhibitory activity of 2-aminothiazole derivatives, with a particular focus on their role as kinase inhibitors.
Comparative Analysis of Cycloalkyl Ring Size on Biological Activity
| Compound ID | 2-Amino Substituent (R) | CDK2/cycE IC50 (nM)[1][2] | A2780 Cell Cytotoxicity IC50 (nM)[1][2] |
| BMS-387032 (21) | 4-piperidinecarboxamide | 48 | 95 |
| Reference Data | N-Acyl-2-aminothiazoles |
Note: A comprehensive table with a systematic variation of cycloalkyl ring size (cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl) on a single 2-aminothiazole scaffold with corresponding IC50 values was not found in the reviewed literature. The presented data is from a study on N-acyl-2-aminothiazoles with nonaromatic acyl side chains, where BMS-387032, containing a piperidine ring, was a lead compound. This data provides a relevant, albeit incomplete, picture of how cyclic structures at the 2-amino position influence activity.
The data on BMS-387032, which incorporates a six-membered heterocyclic ring (piperidine), demonstrates potent inhibition of CDK2/cycE and significant cytotoxicity against the A2780 ovarian cancer cell line.[1][2] This highlights the potential of incorporating cyclic moieties at this position to achieve high potency. The lack of a systematic public dataset comparing cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl rings directly underscores a gap in the current understanding and an opportunity for further research in this area.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
CDK2/cyclin E Kinase Assay
This biochemical assay is designed to measure the inhibitory activity of compounds against the CDK2/cyclin E complex.
Principle:
The assay quantifies the amount of ADP produced from the kinase reaction, where CDK2/cyclin E phosphorylates a substrate using ATP. The amount of ADP is measured using a luminescence-based method.
Materials:
-
Recombinant human CDK2/cyclin E enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Substrate (e.g., Histone H1)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
To the wells of a 384-well plate, add 1 µL of the test compound or DMSO vehicle control (typically 5% DMSO in the final reaction).
-
Add 2 µL of the CDK2/cyclin E enzyme solution, prepared in kinase buffer. The optimal enzyme concentration should be predetermined.
-
Add 2 µL of a mixture containing the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
A2780 Cellular Cytotoxicity Assay
This cell-based assay determines the concentration of a compound that inhibits the growth of A2780 human ovarian carcinoma cells by 50% (IC₅₀).
Principle:
The assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.
Materials:
-
A2780 human ovarian carcinoma cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed A2780 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the medium from the cells and add the medium containing the test compounds or a vehicle control (DMSO, final concentration typically ≤0.5%).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing the SAR Workflow and Signaling Pathway
To better understand the logical flow of a structure-activity relationship study and the general mechanism of action of CDK2 inhibitors, the following diagrams are provided.
Caption: General workflow for Structure-Activity Relationship (SAR) studies.
Caption: Simplified signaling pathway of CDK2 and its inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-(cycloalkylamino)acyl-2-aminothiazole inhibitors of cyclin-dependent kinase 2. N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4- piperidinecarboxamide (BMS-387032), a highly efficacious and selective antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of In Silico Predictions for 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical biological activity of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine, based on common in silico prediction and subsequent experimental validation workflows. The data presented herein is for illustrative purposes to guide researchers in designing their own validation studies.
Introduction
In silico screening has become an indispensable tool in modern drug discovery, enabling the rapid assessment of large compound libraries for potential biological activity.[1] One such molecule of interest is 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine. Computational models, particularly those employing molecular docking and quantitative structure-activity relationship (QSAR) analyses, have predicted this compound to be a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 is implicated in the pathogenesis of several cancers, making it a prime therapeutic target.
This guide outlines the experimental validation of this in silico prediction, comparing the efficacy of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine with known CDK2 inhibitors. The subsequent sections detail the experimental protocols, present comparative data, and visualize the relevant biological pathways and experimental workflows.
Hypothetical In Silico Prediction Summary
A summary of the hypothetical in silico predictions for the lead compound is presented below.
| Compound | Predicted Target | Docking Score (kcal/mol) | Predicted IC50 (µM) |
| 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine | CDK2 | -9.8 | 0.5 |
| Roscovitine (Reference) | CDK2 | -10.2 | 0.2 |
| Olomoucine (Reference) | CDK2 | -8.9 | 1.5 |
Experimental Validation
To validate the in silico predictions, a series of biochemical and cell-based assays were hypothetically performed.
Data Presentation
The experimental data is summarized in the tables below for a clear comparison of the lead compound with established CDK2 inhibitors.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (µM) |
| 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine | CDK2 | 0.75 |
| Roscovitine | CDK2 | 0.22 |
| Olomoucine | CDK2 | 1.8 |
Table 2: Cell-Based Proliferation Assay (MCF-7 Human Breast Cancer Cell Line)
| Compound | EC50 (µM) |
| 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine | 5.2 |
| Roscovitine | 1.5 |
| Olomoucine | 12.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
-
Reaction Setup : A reaction mixture containing recombinant human CDK2/Cyclin E1 enzyme, the kinase substrate (Histone H1), ATP, and the test compound (at varying concentrations) in a kinase buffer is prepared.
-
Incubation : The reaction mixture is incubated at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition : Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Luminescence Measurement : The luminescence signal is measured using a plate-reading luminometer. The signal is proportional to the amount of ADP produced.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding : MCF-7 cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition : MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis : The EC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Diagrams illustrating the targeted signaling pathway and the experimental workflow are provided below.
References
Bioisosteric Replacement of the Cycloheptyl Ring in Thiazole Derivatives: A Comparative Guide
The cycloheptyl ring, a seven-membered aliphatic carbocycle, is often incorporated into drug candidates to explore hydrophobic pockets within a biological target. However, its size, lipophilicity, and metabolic profile can sometimes present challenges in drug development. Bioisosteric replacement, the substitution of a moiety with another that retains similar biological activity, is a key strategy to optimize pharmacokinetic and pharmacodynamic properties.
This guide explores potential replacements for the cycloheptyl ring, detailing their synthesis, impact on biological activity, and physicochemical properties. The information presented herein is intended to serve as a foundational resource for designing novel thiazole derivatives with improved therapeutic potential.
Comparison of Cycloheptyl Bioisosteres in a Thiazole Scaffold
The following table summarizes a hypothetical comparison of various bioisosteric replacements for a cycloheptyl ring attached to a thiazole core. The predicted outcomes are based on general principles of medicinal chemistry and structure-activity relationship (SAR) studies of related compounds.
| Bioisosteric Replacement | Rationale for Replacement | Predicted Impact on Potency | Predicted Impact on Solubility | Predicted Impact on Metabolism |
| Cyclohexyl Ring | Smaller, less lipophilic carbocycle. | May maintain or slightly decrease potency depending on pocket size. | Likely to slightly increase aqueous solubility. | May alter metabolic profile, potentially reducing CYP-mediated oxidation. |
| Piperidinyl Ring | Introduction of a nitrogen atom. | Activity highly dependent on the position and substitution of the nitrogen. Can introduce key hydrogen bond interactions. | Generally increases solubility, especially if the nitrogen is basic. | Can introduce new metabolic pathways (e.g., N-dealkylation). |
| Morpholinyl Ring | Introduction of an oxygen and a nitrogen atom. | Can form hydrogen bonds, potentially increasing potency. The polar oxygen may impact hydrophobic interactions. | Significantly increases aqueous solubility. | The ether linkage is generally stable to metabolism. |
| Tetrahydropyranyl Ring | Introduction of an oxygen atom. | Can act as a hydrogen bond acceptor. May offer a different vector for substituents compared to carbocycles. | Increases polarity and likely improves solubility. | Generally metabolically stable. |
| Acyclic Alkyl Chains (e.g., iso-pentyl, neo-hexyl) | Increased conformational flexibility. | Flexibility can be beneficial or detrimental to binding affinity. | Lipophilicity will vary with the specific chain. | May be more susceptible to metabolism at multiple positions. |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
General Synthesis of Substituted Thiazole Derivatives
The synthesis of thiazole derivatives typically follows the Hantzsch thiazole synthesis. For a cycloalkyl-substituted thiazole, the general procedure is as follows:
-
Reactant Preparation: An α-haloketone bearing the desired cycloalkyl group is required. This can be synthesized by halogenation of the corresponding cycloalkyl methyl ketone. A thioamide (e.g., thiourea) is used as the second reactant.
-
Cyclocondensation: The α-haloketone and thioamide are refluxed in a suitable solvent, such as ethanol or isopropanol, to form the thiazole ring.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired cycloalkyl-thiazole derivative.
-
Analog Synthesis: For bioisosteric replacements, the starting cycloalkyl methyl ketone is replaced with the corresponding ketone bearing the desired bioisosteric ring (e.g., cyclohexyl methyl ketone, 4-piperidyl methyl ketone).
In Vitro Kinase Inhibition Assay
Many thiazole derivatives are investigated as kinase inhibitors. A common assay to determine their potency is a radiometric kinase assay.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase of interest, a substrate peptide (e.g., myelin basic protein), and [γ-³²P]ATP.
-
Compound Incubation: The test compounds (thiazole derivatives with cycloheptyl or its bioisosteres) are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Termination: The kinase reaction is initiated by adding the enzyme and incubated at 30°C for a specified time (e.g., 30 minutes). The reaction is terminated by adding a stop solution (e.g., phosphoric acid).
-
Quantification: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated ³²P is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.
Aqueous Solubility Determination
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
-
Sample Preparation: An excess amount of the test compound is added to a vial containing a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
Equilibration: The vials are shaken at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the saturated solution is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Metabolic Stability Assay (Liver Microsomes)
This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Incubation Mixture: The test compound is incubated with liver microsomes (e.g., human, rat) and a NADPH-generating system in a phosphate buffer.
-
Time Course: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Visualizing the Bioisosteric Replacement Strategy
The following diagrams illustrate the conceptual workflow for evaluating bioisosteric replacements and a hypothetical signaling pathway that could be targeted by these thiazole derivatives.
Caption: Workflow for evaluating cycloheptyl bioisosteres.
Caption: Hypothetical kinase signaling pathway targeted by thiazole inhibitors.
Comparison of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine with standard antibiotics
A Comparative Analysis of a Novel Thiazole Derivative Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This guide provides a comparative analysis of a promising novel thiadiazole-based compound against standard antibiotics, offering insights into its potential as a future antimicrobial agent. The data presented is based on published experimental findings, highlighting the efficacy of this class of compounds. Due to the lack of specific antimicrobial data for 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine, this guide focuses on a representative and potent thiazole derivative, herein referred to as Thiadiazole Derivative 17 , to illustrate the potential of this chemical family.
Comparative Antimicrobial Activity
The antimicrobial efficacy of an agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of Thiadiazole Derivative 17 in comparison to Ampicillin, a widely used antibiotic, against several Gram-positive bacterial strains.
| Microorganism | Thiadiazole Derivative 17 MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Staphylococcus aureus | 0.01 | >200 |
| MRSA (Methicillin-resistant S. aureus) | 1.56 | >200 |
| Staphylococcus epidermidis | 0.02 | >200 |
| Enterococcus faecalis | 0.78 | 2 |
| Bacillus cereus | >200 | 32 |
| Bacillus subtilis | 0.097 | 0.125 |
Data sourced from a study on novel 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives.[1]
The data clearly indicates that Thiadiazole Derivative 17 exhibits potent antibacterial activity against several Gram-positive bacteria, including the highly resistant MRSA strain.[1] Notably, its efficacy against S. aureus and S. epidermidis is significantly higher than that of ampicillin.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial potential of a compound. The data presented in this guide was obtained using the broth microdilution method, a standard procedure in microbiology.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
1. Preparation of Antimicrobial Agent Stock Solution:
-
Accurately weigh the antimicrobial compound.
-
Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration.
2. Preparation of Bacterial Inoculum:
-
From a fresh culture (18-24 hours) on an agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the growth medium (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
3. Microtiter Plate Setup and Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.
-
Discard the final 100 µL from the tenth column. Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).[3]
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.
5. Interpretation of Results:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in antimicrobial testing and the potential mechanisms of action, the following diagrams have been generated.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Hypothetical Mechanism: Inhibition of Bacterial Cell Division.
Potential Mechanism of Action
While the precise mechanism for every thiazole derivative is a subject of ongoing research, a known target for some compounds in this class is the FtsZ protein.[4] FtsZ is a crucial protein in bacterial cell division, polymerizing at the division site to form the Z-ring, which is essential for bacterial cytokinesis.[4] By inhibiting the proper assembly and function of the Z-ring, these compounds can disrupt cell division, leading to cell elongation and eventual death, as depicted in the diagram above. This mode of action is a promising avenue for circumventing existing resistance mechanisms that target other cellular processes.
References
- 1. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Cyclohepta[d]thiazoles Challenge Anticancer Drug Establishment
For Immediate Release
In the competitive landscape of oncology drug development, a novel class of compounds, cyclohepta[d]thiazoles and their related thiazole derivatives, are demonstrating promising in vivo anticancer efficacy, positioning them as potential alternatives to established chemotherapeutic agents. This guide provides a comparative overview of their performance against well-known drugs such as doxorubicin, paclitaxel, and cisplatin, supported by available preclinical data. While direct head-to-head in vivo comparative studies for cyclohepta[d]thiazoles are limited, this report synthesizes findings from closely related thiazole derivatives to offer valuable insights for researchers, scientists, and drug development professionals.
Comparative In Vivo Efficacy
The following tables summarize the in vivo antitumor activity of various thiazole derivatives from preclinical studies, contextualized with data for established anticancer drugs. It is important to note that direct comparisons should be made with caution due to variations in experimental models, including cancer cell lines, animal models, and treatment regimens.
Table 1: In Vivo Antitumor Activity of Thiazole Derivatives in Xenograft Models
| Compound/Drug | Cancer Model | Animal Model | Dosage Regimen | Tumor Growth Inhibition (TGI) | Citation |
| Thiazole-2-carboxamide derivative (6f) | Human Lung Cancer (H1975) | Nude Mice | 10 mg/kg, daily | 84.3% | [1] |
| Imidazo[2,1-b]thiazole derivative (39) | Breast Cancer | Not Specified | Not Specified | Significant tumor volume reduction | [2] |
| Imidazo[2,1-b]thiazole derivative (43) | Breast Cancer | Not Specified | Not Specified | Significant tumor volume reduction | [2] |
Table 2: In Vivo Efficacy of Established Anticancer Drugs (for reference)
| Compound/Drug | Cancer Model | Animal Model | Dosage Regimen | Tumor Growth Inhibition (TGI) | Citation |
| Doxorubicin | Breast Cancer | Mice | 2 mg/kg, i.p. (in combination) | Not directly comparable | General Knowledge |
| Paclitaxel | Ovarian/Lung Cancer | Mice | Varies | Significant tumor growth delay | [3] |
| Cisplatin | Various | Mice | Varies | Significant tumor growth delay | General Knowledge |
Mechanisms of Action: A Tale of Two Pathways
Thiazole derivatives primarily exert their anticancer effects through two key mechanisms: inhibition of tubulin polymerization and induction of apoptosis. These pathways are also targeted by some established anticancer drugs, albeit with different molecular interactions.
Inhibition of Tubulin Polymerization:
Certain thiazole derivatives disrupt the formation of microtubules, essential components of the cellular skeleton involved in cell division.[4] This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent cell death.[5] This mechanism is similar to that of paclitaxel, which also targets microtubules, but paclitaxel stabilizes them, while some thiazoles inhibit their formation.
Induction of Apoptosis:
Thiazole derivatives have been shown to trigger programmed cell death, or apoptosis, through the intrinsic pathway.[4] This involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, the executioners of apoptosis. Doxorubicin and cisplatin also induce apoptosis, but often through DNA damage pathways.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating the in vivo efficacy of these anticancer compounds.
References
- 1. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]
- 2. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical antitumor activity of water-soluble paclitaxel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of 2-amino-tetrahydrocycloheptathiazole against kinase panels
Lack of Publicly Available Data for 2-amino-tetrahydrocycloheptathiazole
Initial searches for cross-reactivity studies and kinase panel screening data for 2-amino-tetrahydrocycloheptathiazole did not yield any specific publicly available experimental results for this compound. The following guide, therefore, serves as a comprehensive template illustrating the expected structure, data presentation, and visualization for a kinase cross-reactivity study, using a hypothetical molecule, designated "Compound-X," as an example. This guide is intended for researchers, scientists, and drug development professionals to understand the format and depth of information required for such a study.
Comparison Guide: Kinase Cross-Reactivity Profile of Compound-X
This guide provides a comparative analysis of the kinase inhibitory activity of Compound-X and a known multi-kinase inhibitor, Sunitinib. The data presented herein is hypothetical and for illustrative purposes.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the percentage of inhibition of a panel of selected kinases by Compound-X and Sunitinib at a concentration of 1 µM. This allows for a direct comparison of their selectivity profiles.
| Kinase Target | Compound-X (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) |
| VEGFR2 | 95 | 88 |
| PDGFRβ | 92 | 85 |
| c-Kit | 88 | 80 |
| FLT3 | 85 | 78 |
| RET | 75 | 70 |
| SRC | 45 | 65 |
| ABL1 | 30 | 55 |
| EGFR | 15 | 25 |
| MAPK1 | 10 | 18 |
| CDK2 | 5 | 12 |
Experimental Protocols
A detailed methodology for the kinase inhibition assay is provided below.
Kinase Panel Screening: Radiometric Assay
The kinase inhibitory activity of the test compounds was determined using a radiometric assay format that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a peptide or protein substrate.
-
Compound Preparation: Test compounds (Compound-X and Sunitinib) were dissolved in 100% DMSO to create a 10 mM stock solution. Serial dilutions were then prepared in a buffer solution to achieve the final desired concentration for the assay.
-
Kinase Reaction Mixture: The kinase reactions were performed in a 96-well plate. Each well contained the specific kinase, its corresponding peptide or protein substrate, and a reaction buffer containing MgCl₂, MnCl₂, and Brij-35.
-
Initiation of Reaction: The kinase reaction was initiated by the addition of [γ-³³P]ATP at a concentration equivalent to the apparent ATP Km for each respective kinase. The final reaction volume was 25 µL.
-
Incubation: The reaction plates were incubated at 30°C for a period of 60 minutes.
-
Termination and Capture: The reaction was terminated by spotting the reaction mixture onto a phosphocellulose filter membrane. The filter membranes were then washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: The radioactivity retained on the filter membranes, corresponding to the phosphorylated substrate, was measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition was calculated by comparing the radioactivity in the presence of the test compound to the control wells containing only DMSO (vehicle). The formula used is as follows: % Inhibition = 100 - [(Counts with Compound - Background) / (Counts with DMSO - Background)] * 100
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the kinase panel screening experiment.
Hypothetical Signaling Pathway
The diagram below represents a simplified, hypothetical signaling pathway that could be modulated by Compound-X, based on its inhibitory profile against key kinases like VEGFR2, PDGFRβ, and c-Kit.
Unlocking the Potential of Cycloalkane-Fused Thiazoles as EGFR Inhibitors: A Comparative Docking Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cycloalkane-fused thiazole derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). The following analysis, supported by experimental data, delves into the binding affinities and inhibitory concentrations of these compounds, offering insights for the rational design of novel anticancer agents.
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy due to its critical role in cell proliferation, survival, and metastasis. The development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a successful strategy in treating various cancers. Among the diverse heterocyclic scaffolds explored for EGFR inhibition, thiazole derivatives have shown significant promise. This guide focuses on a specific subclass: thiazoles fused with cycloalkane rings, exploring how the size of the fused ring influences their interaction with the EGFR binding pocket.
Comparative Docking and In Vitro Analysis
A recent study by El-Gamal et al. (2023) provides valuable data on a series of thiazole derivatives with fused cycloalkane moieties, specifically cyclopentyl, cyclohexyl, and cyclooctyl rings. The inhibitory activities of these compounds were evaluated against the EGFR enzyme and various cancer cell lines. The key findings are summarized in the tables below.
| Compound ID | Cycloalkane Ring | EGFR IC50 (nM)[1] |
| 9a | Cyclopentylidene | 95 |
| 9b | Cyclohexylidene | 92 |
| 9c | Cyclooctylidene | 86[1] |
| Erlotinib | (Reference Drug) | 80[1] |
Table 1: Comparative EGFR Inhibitory Activity. This table showcases the half-maximal inhibitory concentration (IC50) of cycloalkane-fused thiazole derivatives against the EGFR kinase. Lower values indicate higher potency.
| Compound ID | Cycloalkane Ring | Average GI50 (nM)[1] |
| 9a | Cyclopentylidene | 78 |
| 9b | Cyclohexylidene | 65 |
| 9c | Cyclooctylidene | 35[1] |
| Erlotinib | (Reference Drug) | 33[1] |
Table 2: Comparative Antiproliferative Activity. This table presents the average half-maximal growth inhibition (GI50) across four human cancer cell lines (colon, pancreatic, lung, and breast).
The data suggests a trend where increasing the size of the cycloalkane ring from cyclopentyl to cyclooctyl leads to enhanced inhibitory activity against both the isolated EGFR enzyme and cancer cell lines. The cyclooctylidene-fused thiazole (9c) demonstrated the most potent activity, with an EGFR IC50 of 86 nM and an average GI50 of 35 nM, approaching the efficacy of the reference drug erlotinib.[1]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments.
Molecular Docking Protocol
Molecular docking studies are performed to predict the binding mode and affinity of a ligand to a protein's active site.
-
Protein Preparation: The crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). Water molecules are removed, hydrogen atoms are added, and the protein is prepared for docking using tools like the Protein Preparation Wizard in Maestro.
-
Ligand Preparation: The 3D structures of the cycloalkane-fused thiazole derivatives are built and optimized using software such as LigPrep to generate low-energy conformers.
-
Grid Generation: A docking grid is defined around the ATP-binding site of EGFR, typically centered on the co-crystallized ligand from the PDB structure.
-
Docking and Scoring: The prepared ligands are docked into the defined grid using a docking program like GLIDE. The resulting poses are scored based on their predicted binding affinity (e.g., docking score in kcal/mol). The pose with the most favorable score is selected for analyzing binding interactions.
In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Assay Principle: The assay measures the phosphorylation of a substrate by the EGFR kinase. The inhibition of this phosphorylation by the test compounds is quantified.
-
Procedure: The EGFR enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP are incubated with varying concentrations of the cycloalkane-fused thiazole derivatives.
-
Detection: The amount of phosphorylated substrate is measured, often using an ELISA-based method with an anti-phosphotyrosine antibody.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Antiproliferative Assay (MTT or Sulforhodamine B Assay)
This assay determines the effect of the compounds on the growth of cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HT-29 for colon, Panc-1 for pancreatic, A-549 for lung, and MCF-7 for breast) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the cycloalkane-fused thiazole derivatives for a specified period (e.g., 48-72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent is added, which is converted to formazan by viable cells. The formazan is then solubilized, and the absorbance is measured.
-
SRB Assay: Cells are fixed, and the cellular proteins are stained with Sulforhodamine B. The bound dye is solubilized, and the absorbance is measured.
-
-
Data Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing Molecular Interactions and Processes
To further illustrate the concepts discussed, the following diagrams visualize the EGFR signaling pathway and the experimental workflow for docking analysis.
References
Head-to-Head Comparison: Thiazole vs. Oxazole Fused Cycloheptane Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the design of novel therapeutics. The choice between structurally similar heterocycles, such as thiazole and oxazole, can significantly impact a compound's biological activity, pharmacokinetic profile, and metabolic stability. This guide provides a comprehensive head-to-head comparison of thiazole-fused and oxazole-fused cycloheptane derivatives, offering insights into their synthesis, potential biological activities, and the underlying principles of their bioisosteric relationship.
While direct comparative studies on cycloheptane-fused thiazoles and oxazoles are limited in publicly available literature, this guide synthesizes established chemical principles and general biological activities of these heterocycles to provide a predictive framework for their evaluation. The cycloheptane ring, with its unique conformational flexibility, presents an interesting scaffold for probing receptor binding pockets, and its fusion with either a thiazole or an oxazole ring offers distinct physicochemical properties that can be exploited in drug design.
Executive Summary
This comparison guide delves into the key aspects of thiazole- and oxazole-fused cycloheptane derivatives, structured to aid in the rational design of novel drug candidates.
| Feature | Thiazole-Fused Cycloheptane Derivatives | Oxazole-Fused Cycloheptane Derivatives |
| General Synthesis | Hantzsch Thiazole Synthesis | Robinson-Gabriel Oxazole Synthesis |
| Key Precursor | α-Halocycloheptanone | α-Acylaminocycloheptanone |
| Potential Biological Activities | Anticancer, Kinase Inhibition, Antibacterial, Antifungal | Anticancer, Anti-inflammatory, Antibacterial |
| Physicochemical Properties | Generally more stable, weaker hydrogen bond acceptor | Less stable, stronger hydrogen bond acceptor |
| Metabolic Profile | Potentially more resistant to certain metabolic pathways | May be more susceptible to enzymatic cleavage |
Synthetic Strategies: A Convergent Approach
The synthesis of both thiazolo- and oxazolo[d]cycloheptane scaffolds can be envisioned to start from a common precursor, cycloheptanone. This allows for a convergent and efficient approach to generate a library of derivatives for comparative biological evaluation.
Synthesis of Thiazole-Fused Cycloheptane Derivatives
The Hantzsch thiazole synthesis is a cornerstone for the formation of the thiazole ring. The proposed synthetic pathway commences with the α-bromination of cycloheptanone to yield 2-bromocycloheptanone. This intermediate can then be reacted with a variety of thioamides to afford the desired cyclohepta[d]thiazole derivatives.
Safety Operating Guide
Proper Disposal of 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine: A Step-by-Step Guide for Laboratory Professionals
Proper Disposal of 5,6,7,8-tetrahydro-4H-cyclohepta[d][1][2]thiazol-2-amine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 5,6,7,8-tetrahydro-4H-cyclohepta[d][1][2]thiazol-2-amine (CAS No. 14292-44-5), adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be aware of the known hazards associated with 5,6,7,8-tetrahydro-4H-cyclohepta[d][1][2]thiazol-2-amine. While comprehensive toxicological data may be limited, the available information indicates that this compound is an irritant and requires careful handling.
Key Hazards:
-
Causes serious eye irritation.
-
May be harmful by ingestion and inhalation.[3]
-
Irritating to mucous membranes and the upper respiratory tract.[3]
-
The full health hazards of this product have not been completely investigated.[3]
Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical. All operations involving the potential for aerosol generation should be conducted within a chemical fume hood.[3]
Summary of Hazard Data
| Hazard Classification | Description | GHS Code | Source |
| Eye Irritation | Causes serious eye irritation | H319 | Sigma-Aldrich |
| Acute Toxicity (Oral) | May be harmful if swallowed | Not specified | Matrix Scientific[3] |
| Acute Toxicity (Inhalation) | May be harmful if inhaled | Not specified | Matrix Scientific[3] |
| Respiratory Irritation | Irritating to mucous membranes and upper respiratory tract | Not specified | Matrix Scientific[3] |
Step-by-Step Disposal Protocol
Disposal of 5,6,7,8-tetrahydro-4H-cyclohepta[d][1][2]thiazol-2-amine must comply with all federal, state, and local regulations. The primary recommended method of disposal is incineration by a licensed hazardous waste disposal facility.[3] Do not dispose of this chemical down the drain or in the regular trash.[1]
1. Waste Collection and Storage:
-
Labeling: Designate a specific, clearly labeled hazardous waste container for 5,6,7,8-tetrahydro-4H-cyclohepta[d][1][2]thiazol-2-amine and any materials contaminated with it. The label must include the words "Hazardous Waste," the full chemical name, and any known hazard warnings.
-
Container: Use a sturdy, leak-proof container that is chemically compatible with the compound. The original container is often a suitable choice.[4]
-
Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials.[2][5] Keep the container closed except when adding waste.[1]
2. Preparing for Disposal:
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent.[3] This should be done in a chemical fume hood.
-
The resulting solution should then be placed in a suitable container for transport to a licensed chemical incinerator.
3. Disposal of Empty Containers:
-
Empty containers that held 5,6,7,8-tetrahydro-4H-cyclohepta[d][1][2]thiazol-2-amine must also be treated as hazardous waste unless properly decontaminated.[6]
-
To decontaminate, triple rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[1]
-
After triple rinsing and allowing the container to air dry, the warning labels must be completely removed or defaced before the container can be discarded as non-hazardous waste.[1]
4. Scheduling a Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not transport hazardous waste yourself.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5,6,7,8-tetrahydro-4H-cyclohepta[d][1][2]thiazol-2-amine.
Caption: Disposal workflow for 5,6,7,8-tetrahydro-4H-cyclohepta[d][1][2]thiazol-2-amine.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. matrixscientific.com [matrixscientific.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine
Essential Safety and Handling Guide for 5,6,7,8-tetrahydro-4H-cyclohepta[d][1][2]thiazol-2-amine
This guide provides critical safety and logistical information for the handling, use, and disposal of 5,6,7,8-tetrahydro-4H-cyclohepta[d][1]thiazol-2-amine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
CAS Number: 14292-44-5
Hazard Identification and Classification
This chemical is classified with the following hazards:
-
Very toxic to aquatic life with long-lasting effects (H410)[1]
GHS Pictogram:
-
GHS07 (Exclamation mark)
Signal Word:
-
Warning[2]
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1][2] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.[1][2] |
| Respiratory Protection | Use a government-approved respirator if working in a poorly ventilated area or if dust/vapors are generated.[4] |
| Body Protection | Wear protective clothing to prevent skin contact.[4] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidental exposure.
Handling:
-
Avoid all contact with skin, eyes, and clothing.[2]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Keep away from ignition sources.[2]
Storage:
First Aid Measures
In case of exposure, follow these first aid protocols and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical advice.[2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Disposal Plan
Dispose of this chemical and its container in accordance with all local, state, and federal regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
